Boc-D-Phg-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFSNNENNQQIU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373158 | |
| Record name | Boc-D-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33125-05-2 | |
| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boc-D-Phg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-(tert-Butoxycarbonylamino)-2-phenylethanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFG3246TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid (Boc-D-Phg-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid, commonly known as Boc-D-Phg-OH. This non-proteinogenic amino acid derivative is a critical building block in modern peptide synthesis and drug discovery. Its unique structural properties, conferred by the phenyl group at the α-carbon, are instrumental in designing peptidomimetics with enhanced conformational stability and resistance to enzymatic degradation. This document details the physicochemical properties, IUPAC nomenclature, and CAS registration of this compound. Furthermore, it provides comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS), including coupling and deprotection steps, to facilitate its effective use in research and development.
Chemical Identity and Properties
This compound is a derivative of the D-enantiomer of phenylglycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in Boc-based peptide synthesis, allowing for the stepwise and controlled elongation of peptide chains.
IUPAC Name: (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid[1][2]
CAS Number: 33125-05-2[3][4][5][6][7][8][9][10][11]
Synonyms: Boc-D-phenylglycine, (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid, N-Boc-D-phenylglycine, this compound[3][6]
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₄[3][4][5][6][7] |
| Molecular Weight | 251.28 g/mol [5][6][7] |
| Appearance | White crystalline powder[3][6] |
| Melting Point | 88-91 °C[6] |
| Optical Rotation (α) | -142° (c=1% in ethanol)[6] |
| Solubility | Insoluble in water; soluble in organic solvents such as DMSO, Methanol, DMF, and DCM.[6] |
| Storage Temperature | 0-8 °C, sealed in a dry, dark place.[3][6] |
Applications in Peptide Synthesis
This compound is a valuable building block for the synthesis of bioactive peptides and peptidomimetics. The incorporation of this non-natural amino acid can enhance the biological activity and metabolic stability of the resulting peptide.[3] The phenyl group provides conformational rigidity, which can be crucial for optimizing interactions with biological targets such as enzyme active sites or receptors.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis (SPPS).
Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle
The incorporation of this compound into a peptide chain on a solid support follows a cyclical process of deprotection, neutralization, and coupling.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amino group.
Materials:
-
Peptide-resin with a free amino group
-
This compound
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for approximately 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3 times), followed by IPA (1 time), and then DMF (3 times).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DMF for 2 minutes.
-
Drain the solution and repeat the neutralization step once more.
-
Wash the resin thoroughly with DMF (3 times).
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to initiate activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
Final Cleavage from the Resin
Upon completion of the peptide synthesis, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF).
Procedure (HF Cleavage):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole or p-cresol (typically 5-10% v/v), to prevent side reactions.
-
Cool the reaction vessel to between -5 and 0 °C.
-
Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is an indispensable reagent in the field of peptide chemistry. Its use allows for the synthesis of peptides with novel structural and biological properties. The protocols outlined in this guide provide a framework for the successful incorporation of this compound into peptide sequences, enabling researchers to further explore its potential in drug discovery and development. Careful execution of these steps, particularly the monitoring of coupling completion and the final cleavage, is crucial for obtaining high-purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to the Physical Properties and Solubility of Boc-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-(tert-Butoxycarbonyl)-D-phenylglycine (Boc-D-Phg-OH), a critical building block in peptide synthesis and drug development. This document includes tabulated physical property data, detailed experimental protocols for property determination, and logical workflows for its application and analysis.
Core Physical and Chemical Properties
This compound is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. Its phenyl group offers structural rigidity, influencing the conformational properties and biological activity of the resulting peptides. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function facilitates its controlled incorporation into peptide sequences, primarily through solid-phase peptide synthesis (SPPS).
Data Presentation: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-phenylacetic acid |
| Synonyms | N-Boc-D-phenylglycine, Boc-D-α-phenylglycine |
| CAS Number | 33125-05-2 |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 88-91 °C |
| Boiling Point | 407.2 ± 38.0 °C (Predicted) |
| Density | 1.182 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.51 ± 0.10 (Predicted) |
Solubility Profile
The solubility of this compound is a critical factor in its handling and application, particularly in peptide synthesis. Due to the hydrophobic nature of both the Boc protecting group and the phenylglycine side chain, it exhibits poor solubility in aqueous solutions but is readily soluble in many common organic solvents.
Data Presentation: Qualitative Solubility
While specific quantitative solubility data is not widely published, the following table provides a qualitative summary of its solubility in various solvents.
| Solvent | Solubility |
| Water | Insoluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Methanol | Slightly Soluble |
| Ethanol | Data not available |
Factors such as solvent purity (especially water content), temperature, and the concentration of the solute can significantly impact solubility.[1] For instance, lower temperatures can decrease solubility, and the presence of water in organic solvents can hinder the dissolution of hydrophobic compounds like this compound.[1]
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physical properties and solubility of this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental setups.
Protocol for Melting Point Determination
Objective: To determine the melting point range of this compound.
Materials:
-
This compound (finely powdered)
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.
-
Accurate Melting Point Determination: For an accurate measurement, use a fresh sample and set the starting temperature to about 20 °C below the estimated melting point. Heat at a slow rate (1-2 °C/min).
-
Recording the Melting Range: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
Protocol for Solubility Determination (Qualitative and Semi-Quantitative)
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, DMF, DMSO, DCM)
-
Small vials with caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh a small, known amount of this compound (e.g., 1-5 mg) into a vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Dissolution Attempt: Cap the vial and vortex for 1-2 minutes at room temperature. Visually inspect for any undissolved solid.
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another measured volume of the solvent and repeat the vortexing and inspection steps. Continue this process until the solid is completely dissolved or a practical volume limit is reached.
-
Enhancing Solubility: If the compound remains insoluble at room temperature, gentle warming (e.g., to 30-40°C) or sonication can be attempted to facilitate dissolution.[1] Note any changes in solubility with these methods.
-
Data Recording: Record the approximate volume of solvent required to dissolve the known mass of the compound. This can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL, <1 mg/mL).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows relevant to the use and analysis of this compound.
Caption: General workflow for determining the solubility of this compound.
Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis (SPPS).
References
In-depth Technical Guide to the Spectroscopic Data of Boc-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Butoxycarbonyl-D-phenylglycine (Boc-D-Phg-OH), a crucial building block in peptide synthesis and drug development. This document details available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental protocols for acquiring such data, and presents logical workflows for these analytical techniques.
Data Presentation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~1.40 | Singlet | 9H | tert-butyl (Boc group) |
| ~5.20 | Singlet | 1H | α-proton |
| ~7.30-7.45 | Multiplet | 5H | Phenyl group |
| ~9.0-11.0 | Broad Singlet | 1H | Carboxylic acid proton |
| ~6.5-7.5 | Broad Singlet | 1H | NH (Amide proton) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~28.5 | tert-butyl methyl carbons (Boc group) |
| ~58.0 | α-carbon |
| ~80.0 | Quaternary carbon (Boc group) |
| ~127.0-130.0 | Phenyl group carbons |
| ~138.0 | Phenyl group ipso-carbon |
| ~155.0 | Carbonyl carbon (Boc group) |
| ~173.0 | Carbonyl carbon (Carboxylic acid) |
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~3300 | N-H (Amide) | Stretching |
| ~3060, 3030 | C-H (Aromatic) | Stretching |
| ~2980, 2930 | C-H (Aliphatic) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1690 | C=O (Urethane) | Stretching |
| ~1520 | N-H | Bending |
| ~1450, 1370 | C-H (tert-butyl) | Bending |
| ~1250, 1160 | C-O | Stretching |
| ~700, 750 | C-H (Aromatic) | Out-of-plane bending |
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding atoms in the this compound molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle (agate or mullite)
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the finely ground powder to the pellet-forming die.
-
Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Correlate the observed peaks with known functional group absorption frequencies.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
A Comprehensive Technical Guide on the Safe Handling of Boc-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the safety data and handling precautions for (tert-Butoxycarbonyl)-D-phenylglycine (Boc-D-Phg-OH). The information is compiled to ensure the safe use of this compound in research and development settings.
Section 1: Chemical Identification and Properties
This compound is an amino acid building block commonly utilized in peptide synthesis.[1] A clear understanding of its physical and chemical properties is fundamental for its safe handling.
| Property | Value | Source |
| Chemical Name | (R)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid | [2] |
| Synonyms | This compound, N-α-t.-Boc-D-phenylglycine | |
| CAS Number | 33125-05-2 | [2] |
| Molecular Formula | C13H17NO4 | |
| Molecular Weight | 251.28 g/mol | |
| Appearance | White to slight yellow to beige powder | |
| Melting Point | 88-91 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage Temperature | 2-30°C. Keep container tightly closed in a dry, cool, and well-ventilated place. | [4] |
Section 2: Hazard Identification and GHS Classification
While some safety data sheets indicate that this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care as with any chemical compound.[5] Potential hazards, although not formally classified, may include skin, eye, and respiratory tract irritation upon exposure.[6]
| GHS Classification | Statement |
| Hazard Statement(s) | No data available |
| Signal Word | No data available |
| Precautionary Statement(s) | |
| Prevention | No data available |
| Response | No data available |
| Storage | No data available |
| Disposal | No data available |
Note: The absence of data does not imply the substance is harmless. Standard laboratory safety protocols should always be followed.
Section 3: Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.
All operations involving this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[4] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[6]
| PPE | Specification |
| Eye Protection | Chemical safety glasses with side shields or goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][7] |
| Hand Protection | Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected prior to use and disposed of properly after.[4][5] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[6] |
| Respiratory Protection | If dust is generated, a dust respirator (e.g., N95) should be used.[3][6] A self-contained breathing apparatus may be necessary for large spills.[6] |
Section 4: Experimental Protocols
Consistent and safe handling procedures are critical when working with this compound.
-
Preparation : Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware, solvent).
-
Don PPE : Put on all required personal protective equipment as described in Section 3.2.[4]
-
Transfer : Carefully transfer the required amount of this compound from its storage container to a weigh boat within the fume hood to contain any dust.[4]
-
Weighing : Accurately weigh the compound.
-
Dissolution : Add the weighed solid to the appropriate glassware. Slowly add the recommended solvent (e.g., DMSO, Methanol) to dissolve the compound.[4] Gentle heating or sonication can be used to aid dissolution if necessary.[4]
-
Storage of Solution : Store stock solutions in tightly sealed containers. It is recommended to store solutions at -20°C for up to one month or -80°C for up to six months.[4]
-
Cleanup : Thoroughly clean all equipment and the work area. Dispose of contaminated disposable items as hazardous waste.[4]
Section 5: First Aid and Emergency Procedures
Immediate and appropriate action is crucial in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
-
Evacuate : Clear all non-essential personnel from the spill area.[4]
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Wear PPE : Don all required personal protective equipment, including respiratory protection.[4]
-
Contain Spill : Carefully sweep or shovel up the solid material and place it into a suitable container for waste disposal.[4][6]
-
Clean Area : Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]
-
Disposal : Dispose of the container and cleaning materials as hazardous waste in accordance with federal, state, and local environmental control regulations.[4][6]
Section 6: Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Special Hazards : Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][8]
-
Fire-fighter Protection : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Section 7: Stability and Reactivity
-
Stability : The compound is stable under recommended storage conditions.[6]
-
Conditions to Avoid : Avoid heat and sources of ignition.[6]
-
Incompatible Materials : Strong oxidizing agents.[6]
-
Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products include oxides of carbon and nitrogen.[6]
Section 8: Toxicological and Ecological Information
-
Toxicological Information : There is no specific data available on the acute or chronic toxicity of this compound. It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[6]
-
Ecotoxicity : No data is available on the ecotoxicity of this compound. It should not be allowed to enter drains or the environment.[4]
Section 9: Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Contaminated packaging should be treated as unused product.[4]
References
- 1. This compound | 2900-27-8 [chemicalbook.com]
- 2. Boc-D-Phenylglycine - Safety Data Sheet [chemicalbook.com]
- 3. Boc-Phg-OH = 99.0 T 2900-27-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. globechemie.com [globechemie.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
The Linchpin of Peptidomimetic Design: A Technical Guide to the Mechanism of Action of Boc-D-Phg-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced pharmacological profiles. Among these, D-phenylglycine (D-Phg), a non-natural amino acid, offers unique structural constraints that can significantly influence the biological activity and metabolic stability of peptides. The use of its N-terminally protected form, Boc-D-Phg-OH (N-α-tert-butyloxycarbonyl-D-phenylglycine) , is pivotal in solid-phase peptide synthesis (SPPS) for the controlled introduction of this residue. This technical guide provides an in-depth exploration of the mechanism of action of this compound in peptide synthesis, focusing on the core principles of its application, quantitative performance metrics, and detailed experimental protocols.
The defining feature of D-phenylglycine is the direct attachment of a phenyl group to the α-carbon, which imparts significant steric bulk.[1] This structural rigidity can induce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide-based drugs.[2] However, this same steric hindrance presents challenges during peptide synthesis, necessitating optimized protocols to achieve high coupling efficiencies and minimize side reactions.[3]
The Core Mechanism: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the well-established principles of Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS. This cyclical process involves three key steps: deprotection, neutralization, and coupling.[4]
-
Deprotection: The acid-labile Boc group, which temporarily protects the α-amino group of the resin-bound peptide, is removed using a moderate acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][4] This exposes a free amine at the N-terminus of the peptide chain.
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered organic base, such as N,N-diisopropylethylamine (DIEA), to generate the free amine nucleophile required for the subsequent coupling step.[5]
-
Coupling: The carboxylic acid of the incoming this compound is activated by a coupling reagent. This activated species then reacts with the free N-terminal amine of the peptide-resin to form a new peptide bond.[6]
This cycle is repeated for each amino acid in the desired sequence. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Quantitative Data Presentation
The successful incorporation of the sterically hindered this compound is highly dependent on the choice of coupling reagent. The following tables summarize extrapolated quantitative data on the performance of various coupling reagents, based on studies with analogous sterically hindered amino acids. It is crucial to note that optimal conditions may require empirical determination for specific peptide sequences.
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acid Incorporation
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[7] The use of a hindered base like DIPEA is crucial. |
| HBTU/DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU.[7] |
| PyBOP/DIPEA | 90 - 98 | Low | A reliable phosphonium salt reagent, though can be slightly less reactive than HATU for the most extreme cases.[2] |
| DIC/OxymaPure® | 92 - 97 | Very Low | OxymaPure® is an excellent additive for suppressing racemization and is a safer alternative to HOBt-based methods.[2][6] |
| DIC/HOBt | 90 - 95 | Low | A classic and effective method for minimizing racemization, though HOBt has safety concerns.[4][6] |
Table 2: Typical Yields and Purity for Peptidomimetic Synthesis Incorporating D-Phenylglycine
| Parameter | Solid-Phase Synthesis (SPPS) | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the chosen resin (e.g., Merrifield, PAM).[8] |
| Coupling Efficiency per Step | >98% | Can be monitored by qualitative tests like the Kaiser test.[8] |
| Crude Peptide Yield | 65 - 85% | Highly dependent on the length and sequence of the peptide.[8] |
| Purity of Crude Peptide (HPLC) | 50 - 75% | Purification via preparative HPLC is typically required.[8][9] |
| Final Yield after Purification | 20 - 40% | Varies based on the complexity of the purification process.[9] |
Experimental Protocols
The following are detailed methodologies for the key steps involved in the incorporation of this compound into a peptide sequence via manual Boc-SPPS.
Protocol 1: Boc Deprotection
This protocol describes the removal of the N-terminal Boc protecting group from the peptide-resin.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), reagent grade
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.[4]
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[4]
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the TFA/DCM solution.
-
Wash the peptide-resin thoroughly with DCM (3 x 1 min) to remove residual TFA.[2]
Protocol 2: Neutralization
This protocol describes the neutralization of the N-terminal trifluoroacetate salt.
Materials:
-
Deprotected peptide-resin
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Wash the deprotected peptide-resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.[4]
-
Repeat the neutralization step once.[4]
-
Wash the peptide-resin with DCM (3 x 1 min) and then DMF (3 x 1 min) to remove excess base and prepare for coupling.[2]
Protocol 3: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.[7]
Materials:
-
Neutralized peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[2]
-
Add DIPEA (6 equivalents) to the solution to begin pre-activation. Agitate for 5-10 minutes.[6]
-
Add the activated amino acid solution to the neutralized peptide-resin.[6]
-
Agitate the reaction mixture for 2-4 hours at room temperature.[6]
-
Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[2]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).[7]
Protocol 4: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using HF. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.
Materials:
-
Dried peptide-resin
-
Anisole or p-cresol (scavenger)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 5-10% v/v).[4]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[4]
-
Stir the mixture at 0°C for 1-2 hours.[4]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[4]
-
Filter and dry the crude peptide.
Protocol 5: HPLC Analysis of Crude Peptide
This protocol outlines a general method for analyzing the purity of the crude peptide containing D-phenylglycine.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in a suitable solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the crude peptide sample.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-65% B over 30 minutes.[10]
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution at a wavelength of 220 nm.
-
The purity of the peptide is determined by the relative area of the main peak. Diastereomers resulting from the use of a racemic starting material may be separable with a shallow gradient.[10]
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the use of this compound in peptide synthesis.
Caption: General workflow of a single cycle in Boc solid-phase peptide synthesis.
Caption: The activation and coupling mechanism of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection with TFA.
Conclusion
This compound is a valuable and versatile building block in the synthesis of peptidomimetics and other modified peptides for therapeutic development. Its incorporation, while challenging due to steric hindrance, can be effectively achieved through the optimization of coupling conditions, particularly the use of potent coupling reagents like HATU. The protocols and data presented in this guide provide a comprehensive framework for researchers to successfully utilize this compound in their synthetic endeavors. A thorough understanding of the underlying mechanisms of Boc-SPPS, coupled with careful execution of the experimental procedures, will enable the rational design and synthesis of novel peptide-based therapeutics with enhanced pharmacological properties.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Protecting Group Chemistry of (R)-N-(tert-Butoxycarbonyl)-2-phenylglycine (Boc-D-Phg-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-tert-butyloxycarbonyl-D-phenylglycine (Boc-D-Phg-OH) is a non-proteinogenic amino acid derivative that serves as a fundamental chiral building block in modern medicinal chemistry.[1] The presence of a phenyl group directly on the α-carbon imparts significant conformational rigidity, which can be leveraged to design peptides and peptidomimetics with enhanced proteolytic stability and specific secondary structures.[2] The tert-butyloxycarbonyl (Boc) group provides temporary, acid-labile protection of the α-amino function, enabling its controlled incorporation into complex molecular architectures through both solution-phase and solid-phase peptide synthesis (SPPS).[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, core protecting group chemistry, detailed experimental protocols, and key applications of this compound in research and drug development.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[4] Its physical and chemical characteristics are crucial for its handling, storage, and application in synthesis. It is generally insoluble in water but soluble in a variety of organic solvents, including dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6]
| Property | Value | Reference |
| CAS Number | 33125-05-2 | [7][8][9] |
| Molecular Formula | C₁₃H₁₇NO₄ | [7][8] |
| Molecular Weight | 251.28 g/mol | [8][9] |
| Melting Point | 88-91 °C | [7][8][10] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate, DMSO, Methanol. | [5][6][10] |
| Storage Temperature | 2-8°C, Sealed in dry conditions. | [5] |
| Optical Rotation | [α]²⁵/D ~-139° to -130° (c=1 in methanol) | [11] |
Core Protecting Group Chemistry
The utility of this compound is centered around the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenolysis, making it compatible with many synthetic transformations.[] Its primary characteristic is its lability under acidic conditions, which allows for selective deprotection without affecting other sensitive functional groups.[13]
Synthesis of this compound
The standard method for preparing this compound involves the reaction of D-2-phenylglycine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[14]
Experimental Protocol: Synthesis of this compound [14]
-
Dissolve D-2-phenylglycine (1.0 eq) and a base such as potassium carbonate (1.2 eq) in a mixture of water and a co-solvent like methanol.
-
Cool the solution to below 10°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.0 eq) dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, carefully adjust the pH of the reaction mixture to 4-5 using 1 N hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Deprotection of the Boc Group
Removal of the Boc group is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[13] The mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.
Caption: Boc group removal via acid-catalyzed cleavage.
Experimental Protocol: N-terminal Boc Deprotection [2][3]
-
Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM (v/v) solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection progress using an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-TFA salt can be used directly in the next coupling step after neutralization or purified further.
Coupling Reactions in Peptide Synthesis
The formation of a peptide bond requires the activation of the carboxylic acid of this compound, making it susceptible to nucleophilic attack by a free amino group.[15] The choice of coupling reagent is critical, especially for a sterically hindered amino acid like phenylglycine, to ensure high yields and minimize the risk of racemization.[16]
Comparison of Common Coupling Reagents
Different coupling reagents offer a balance between reaction speed and the preservation of stereochemical integrity. Urionium-based reagents like HATU and HBTU are highly efficient for hindered couplings.[16]
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations | Reference |
| HATU/DIPEA | 95 - 99 | Low to Moderate | Highly efficient for hindered couplings with rapid reaction times. | [16] |
| HBTU/DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent; a cost-effective alternative to HATU. | [16] |
| EDC/HOBt | 85 - 95 | Moderate | A classical carbodiimide method; reaction times can be longer. | [15] |
| DIC/OxymaPure® | 90 - 97 | Low | DIC is a liquid carbodiimide, and Oxyma is an effective, non-explosive additive. | [16] |
Visualizing Synthesis Workflows
The incorporation of this compound follows a logical sequence of activation, coupling, and, if elongating a chain, deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 2900-27-8 [m.chemicalbook.com]
- 6. This compound | 2900-27-8 [chemicalbook.com]
- 7. Boc-D-Phenylglycine | CAS: 33125-05-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. This compound Novabiochem 33125-05-2 [sigmaaldrich.com]
- 9. (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | C13H17NO4 | CID 2755953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. This compound Novabiochem 33125-05-2 [sigmaaldrich.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Boc-D-Phenylglycine | 33125-05-2 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Shelf Life and Storage of Boc-D-Phg-OH
For researchers, scientists, and professionals in drug development, ensuring the integrity of starting materials is paramount. N-α-tert-Butoxycarbonyl-D-phenylglycine (Boc-D-Phg-OH) is a critical chiral building block in the synthesis of peptides and peptidomimetics. Its stability and purity directly impact the outcome of complex synthetic routes. This guide provides an in-depth overview of the recommended storage conditions, expected shelf life, and potential degradation pathways for this compound.
Recommended Storage Conditions
The stability of this compound is intrinsically linked to its storage environment. While it is a relatively stable solid, adherence to proper storage protocols will maximize its shelf life and ensure its performance in synthetic applications. Several suppliers suggest that the solid material can be stored at room temperature.[1][2] However, for long-term stability, particularly to prevent the slow hydrolysis of the acid-labile Boc protecting group, more stringent conditions are advisable.
For optimal preservation of quality, long-term storage under cold and dry conditions is recommended. To prevent degradation from atmospheric moisture, which can lead to hydrolysis, it is best practice to allow the container to equilibrate to room temperature before opening. For extended storage periods, flushing the container with an inert gas such as argon or nitrogen is a highly recommended measure to displace moisture and oxygen.
Here is a summary of recommended storage conditions for this compound:
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term | 2-8°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque |
| Long-term | -20°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque |
| General | 2-30°C | Dry | Sealed |
Shelf Life and Stability
Currently, there is no standardized, publicly available quantitative data that definitively establishes the shelf life of this compound under various conditions. For products where a retest or expiration date is not provided on the Certificate of Analysis (COA), it is recommended that customers routinely inspect the material to ensure it performs as expected. The primary chemical liability of this compound is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.
Potential Degradation Pathway
The most common degradation pathway for Boc-protected amino acids like this compound is the cleavage of the Boc group under acidic conditions. This can be initiated by exposure to acidic impurities, moisture (which can form acidic microenvironments), or improper handling. The following diagram illustrates this acid-catalyzed degradation.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a fundamental concept in modern organic chemistry, particularly in the synthesis of complex molecules like peptides. Among the arsenal of protective groups available, the tert-butyloxycarbonyl (Boc) group stands as a pillar, offering a robust and versatile tool for the temporary protection of the α-amino group of amino acids. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core chemical properties, mechanisms of action, experimental protocols, and critical applications in research and drug development.
Core Chemical Properties and Strategic Advantages
The Boc group is a carbamate that renders the highly nucleophilic amino group of an amino acid inert to a wide range of reaction conditions, thereby preventing unwanted side reactions during peptide synthesis.[1] Its widespread adoption is attributed to a unique combination of stability and controlled lability.
Key Features:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] This deprotection proceeds through the formation of a stable tert-butyl cation.[3]
-
Base and Nucleophile Stability: N-Boc protected amino acids are exceptionally stable in the presence of bases and a variety of nucleophiles, allowing for selective reactions at other functional groups within a molecule.[4]
-
Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation.[1][5] This orthogonality is a significant advantage in complex multi-step syntheses, enabling the selective removal of different protecting groups.[6]
-
Crystallinity and Storage: Many Boc-amino acids are crystalline solids that are stable for extended periods, facilitating their handling and storage.[1]
Mechanism of Action: Protection and Deprotection
A thorough understanding of the reaction mechanisms for the introduction and removal of the Boc group is crucial for optimizing reaction conditions and minimizing side reactions.
Boc Protection
The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7] The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[8]
Mechanism of Boc protection of an amino acid.
Boc Deprotection
The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[7] The mechanism involves the initial protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3][9]
Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data
The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.
Table 1: Common Conditions for Boc Protection of Amino Acids
| Reagent | Base | Solvent System | Temperature (°C) | Reaction Time | Typical Yield (%) |
| (Boc)₂O | NaOH | Dioxane/Water | 0 to RT | 2 - 12 h | >90 |
| (Boc)₂O | Triethylamine (TEA) | THF/Water | 0 to RT | 4 - 16 h | >90 |
| (Boc)₂O | Na₂CO₃ | Acetone/Water | RT | 6 - 24 h | >85 |
| BOC-ON | Triethylamine (TEA) | Dioxane/Water | RT | 2 h | >95[10] |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Scavenger (if needed) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 25-50% TFA | Anisole, Thioanisole | Dichloromethane (DCM) | RT | 20 - 30 min | >99[7] |
| 4M HCl | None | 1,4-Dioxane | RT | 30 min - 4 h | >95[11] |
| Neat TFA | Anisole | None | RT | 15 - 30 min | >99 |
Table 3: Representative ¹H NMR Spectroscopic Data for Boc-Protected Amino Acids (in CDCl₃)
| Amino Acid | Boc (s, 9H) (ppm) | α-H (ppm) | Other Characteristic Peaks (ppm) |
| Alanine | ~1.45 | ~4.3 (q) | ~1.4 (d, 3H) |
| Valine | ~1.46 | ~4.2 (d) | ~2.2 (m, 1H), ~0.9-1.0 (dd, 6H) |
| Leucine | ~1.45 | ~4.3 (m) | ~1.6-1.8 (m, 3H), ~0.9 (d, 6H) |
| Phenylalanine | ~1.43 | ~4.6 (m) | ~3.1 (m, 2H), ~7.2-7.4 (m, 5H) |
Table 4: Representative ¹³C NMR Spectroscopic Data for Boc-Protected Amino Acids (in CDCl₃) [12]
| Amino Acid | Boc (C(CH₃)₃) (ppm) | Boc (C(CH₃)₃) (ppm) | Boc (C=O) (ppm) | α-C (ppm) | Other Characteristic Peaks (ppm) |
| Alanine | ~28.4 | ~80.0 | ~155.5 | ~50.2 | ~18.8 |
| Valine | ~28.4 | ~80.0 | ~155.8 | ~59.0 | ~31.2, ~19.0, ~17.5 |
| Leucine | ~28.4 | ~80.0 | ~155.7 | ~53.0 | ~41.5, ~24.8, ~22.8, ~22.0 |
| Phenylalanine | ~28.3 | ~80.2 | ~155.2 | ~55.0 | ~38.5, ~127-136 (aromatic) |
Experimental Protocols
The following protocols provide generalized procedures for the Boc protection and deprotection of amino acids. Optimization may be required for specific substrates.
Protocol 1: N-Boc Protection of an Amino Acid using (Boc)₂O
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[1]
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]
Experimental workflow for Boc protection.
Protocol 2: Boc Deprotection using TFA in DCM
Materials:
-
N-Boc-protected amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 25-50% v/v) to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[13]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[13]
Applications in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group was a cornerstone in the development of solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield.[14] The Boc-based SPPS strategy involves the cyclical repetition of deprotection, neutralization, and coupling steps.
The Boc solid-phase peptide synthesis cycle.
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes a base-labile protecting group, has become more prevalent due to its milder deprotection conditions, the Boc strategy remains highly relevant.[] It is often preferred for the synthesis of long or complex peptides that are prone to aggregation, as the protonated state of the N-terminus after each deprotection step can help to disrupt inter-chain hydrogen bonding.[16]
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in the arsenal of the modern organic chemist and peptide scientist. Its unique combination of stability, ease of introduction, and acid-labile removal provides a powerful and reliable strategy for the selective protection of amines. A thorough understanding of its chemical properties, reaction mechanisms, and experimental protocols is essential for its successful application in the synthesis of pharmaceuticals, peptides, and other complex nitrogen-containing molecules. While alternative protecting group strategies exist, the robustness and proven track record of the Boc group ensure its continued and widespread use in both academic research and industrial drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Alphabet of Peptides
Peptides are privileged therapeutic agents, occupying a unique chemical space between small molecules and large biologics.[1] However, their utility is often hampered by inherent limitations such as poor proteolytic stability, low membrane permeability, and conformational flexibility, which can lead to reduced activity and bioavailability.[2][3] The incorporation of unnatural amino acids (Uaas), also known as non-canonical or non-proteinogenic amino acids, has emerged as a powerful strategy to overcome these challenges.[1][4] By expanding beyond the 20 genetically encoded amino acids, researchers can introduce novel chemical functionalities, conformational constraints, and metabolic properties into peptides, thereby enhancing their drug-like characteristics.[2][]
Uaas are amino acids not naturally encoded in an organism's genetic code.[4] They can be chemically synthesized or occur naturally through metabolic pathways not involved in protein synthesis.[6] Their incorporation allows for the precise modulation of a peptide's physicochemical properties, including lipophilicity, hydrogen bonding capacity, stability, and target selectivity.[2] This guide provides an in-depth overview of the core principles, experimental methodologies, and impactful applications of Uaas in modern peptide design and drug discovery.
Core Methodologies for Uaa Incorporation
The introduction of Uaas into a peptide sequence can be achieved through several powerful techniques, broadly categorized into chemical synthesis and biosynthetic methods.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for creating peptides containing Uaas.[7] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] The fundamental workflow is cyclical, involving deprotection of the Nα-amino group, coupling of the next protected amino acid, and thorough washing steps.[7]
Challenges and Solutions in SPPS with Uaas: The unique structures of Uaas can present challenges not typically encountered with natural amino acids:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted Uaas can slow down coupling reactions. This is often overcome by using stronger coupling reagents (e.g., HATU, HCTU) or extending reaction times.[7]
-
Side-Chain Reactivity: The novel functional groups on Uaa side chains may require specific orthogonal protecting groups that are stable throughout the synthesis but can be removed at the end without damaging the peptide.
Caption: General workflow for incorporating a Uaa via Fmoc-based SPPS.
Detailed Experimental Protocol: Fmoc-Based SPPS for a Uaa-Containing Peptide [7][9]
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide MBHA for a C-terminal amide).
-
Swell the resin in a non-polar solvent like Dichloromethane (DCM), followed by a polar solvent like N,N-Dimethylformamide (DMF) in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine.
-
Repeat this treatment once more.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected Uaa (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 equiv.), and HOBt (3-5 equiv.) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIEA) (6-10 equiv.), to the activation mixture.
-
Add the activated Uaa solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered Uaas, microwave-assisted synthesis can significantly reduce reaction times.[9]
-
Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing:
-
After successful coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent natural or unnatural amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Incubate for 2-4 hours at room temperature.[7]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[7]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity via mass spectrometry.[9]
-
Biosynthetic Methods: Genetic Code Expansion
Biosynthetic methods allow for the site-specific incorporation of Uaas into proteins and peptides in vivo or in cell-free systems.[10][11] This powerful technique relies on hijacking the cell's translational machinery.
The core components are an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[10] This pair is engineered to be specific for a desired Uaa and to recognize a unique codon—most commonly the amber stop codon (UAG)—that has been introduced at a specific site in the gene of interest.[10][12]
Detailed Experimental Protocol: In Vivo Uaa Incorporation in E. coli [10][13]
-
Plasmid Preparation:
-
Utilize a two-plasmid system.
-
Plasmid 1 (e.g., pEVOL): Encodes the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for the desired Uaa. [10] * Plasmid 2: Encodes the target protein/peptide with a TAG amber codon engineered at the desired incorporation site.
-
-
Bacterial Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.
-
Select for transformants on agar plates containing antibiotics for both plasmids.
-
-
Protein Expression:
-
Inoculate a starter culture in a rich medium (e.g., LB) with appropriate antibiotics and grow overnight.
-
Use the starter culture to inoculate a larger volume of expression medium.
-
Grow the culture at 37°C until it reaches an optical density (OD600) of 0.6-0.8.
-
-
Induction and Uaa Addition:
-
Induce the expression of the orthogonal tRNA/aaRS pair with an appropriate inducer (e.g., L-arabinose for pEVOL plasmids).
-
Simultaneously, add the unnatural amino acid to the culture medium to a final concentration typically ranging from 0.5 mM to 2.5 mM. [13] * After a short incubation (15-30 minutes), induce the expression of the target protein with IPTG.
-
-
Harvesting and Purification:
-
Continue to grow the culture for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and Uaa incorporation efficiency.
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) and purify the Uaa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm successful Uaa incorporation and protein integrity via mass spectrometry.
-
Impact of Uaas on Peptide Properties: Quantitative Data
The true power of Uaas lies in their ability to predictably and dramatically alter the properties of a peptide. These enhancements are crucial for transforming a promising peptide lead into a viable drug candidate. [14]
Enhancing Proteolytic Stability
Peptides composed of natural L-amino acids are rapidly degraded by proteases in vivo. Incorporating Uaas can sterically hinder protease recognition and cleavage.
| Modification Type | Peptide System | Uaa Incorporated | Effect on Stability | Reference |
| D-Amino Acid Substitution | p53-MDM2 Inhibitor | L-amino acids replaced with D-amino acids (DPMI-α) | Significantly increased resistance to proteolysis. | [15][16] |
| Backbone N-methylation | Various Peptides | N-methylated amino acids | Reduces susceptibility to enzymatic degradation by blocking hydrogen bond donors required by proteases. | [2] |
| Hydrocarbon Stapling | α-helical peptides | α,α-disubstituted alkenyl amino acids (e.g., (S)-α-(2'-pentenyl)alanine) | Stapled peptides show 2- to 8-fold longer half-lives compared to unstapled analogs against proteolysis. | [3] |
| Side Chain Modification | Antimicrobial Peptides | Norvaline (Nva), Tetrahydroisoquinoline-3-carboxylic acid (Tic) | Promotes stable α-helical structures in membrane environments, linked to efficacy. | [17][18] |
Improving Binding Affinity and Potency
Uaas can introduce new interaction points (hydrophobic, electrostatic, hydrogen bonding) or constrain the peptide into a bioactive conformation, thereby increasing its binding affinity for its target.
| Target | Peptide System | Uaa Modification | Kd or IC50 (Modified) | Kd or IC50 (Original) | Fold Improvement | Reference |
| MDM2 | p53-derived peptide | DPMI-α (D-peptide) | 219 nM (Kd) | ~20 µM (Kd for p53 17-28) | ~90x | [15][19] |
| MDM2 | p53-derived peptide | PMI (TSFAEYW NL LSP) | 4.7 nM (IC50) | 300 nM (IC50 for p53 17-28) | ~64x | [19] |
| MDM2 | 12-mer peptide (MIP) | Optimized sequence via mRNA display (PRFWEYWLRLME) | 0.5 nM (Kd) | 4.7 nM (Kd for a known peptide, DI) | ~9x | [20] |
Applications in Drug Discovery: Case Study of MDM2-p53 Inhibition
A prime example of Uaas' impact is in the development of inhibitors for the MDM2-p53 protein-protein interaction, a critical target in oncology. [19]The tumor suppressor protein p53 is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. [15][21]In many cancers, MDM2 is overexpressed, leading to the functional inactivation of p53. [21]Restoring p53 function by inhibiting the MDM2-p53 interaction is a promising therapeutic strategy. [19] Peptides derived from the p53 transactivation domain can bind to MDM2 but suffer from low affinity and poor stability. [19]Uaas have been instrumental in converting these peptides into potent, drug-like candidates.
Signaling Pathway and Point of Intervention
Caption: Inhibition of the MDM2-p53 interaction by a Uaa-peptide.
Workflow for Uaa-Peptide Library Screening
The discovery of potent Uaa-peptides often involves screening large libraries. Computational and experimental workflows are combined to efficiently identify lead candidates.
Caption: Integrated workflow for the discovery of Uaa-peptides.
This workflow begins with the in silico design of virtual peptide libraries where Uaas are systematically incorporated into a known peptide scaffold. [22]These libraries are then screened using computational tools like molecular docking to predict binding affinities. [23]The most promising candidates are synthesized chemically and then validated experimentally for their binding, stability, and cellular activity, leading to the identification and optimization of lead compounds. [22]
Conclusion
Unnatural amino acids are indispensable tools in modern peptide drug discovery. [][6]They provide a rational and powerful means to overcome the inherent pharmacokinetic and pharmacodynamic limitations of natural peptides. [2]Through robust methodologies like solid-phase peptide synthesis and genetic code expansion, researchers can precisely engineer peptides with enhanced stability, higher binding affinity, and improved therapeutic profiles. The continued development of new Uaas and incorporation techniques will undoubtedly expand the chemical diversity available for peptide engineering, paving the way for the next generation of peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. Unnatural amino acids in drug discovery | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. rsc.org [rsc.org]
- 10. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MDM2 in Tumor Biology and Cancer Therapy: A Review of Current Clinical Trials [mdpi.com]
- 22. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Affinity Peptides for Target Protein Screened in Ultralarge Virtual Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-D-Phg-OH Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids like D-phenylglycine (D-Phg) into peptide structures is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and introduce novel conformational constraints.[1][2] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing N-α-Boc-D-phenylglycine (Boc-D-Phg-OH) using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
The Boc-SPPS methodology relies on the graduated acid lability of the protecting groups. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid, such as hydrofluoric acid (HF).[1][3]
Data Presentation: Quantitative Parameters for this compound SPPS
The following tables summarize typical quantitative data for a standard Boc-SPPS protocol for the incorporation of this compound. Specific values may need optimization based on the peptide sequence, the nature of the adjacent amino acids, and the resin used.
Table 1: Reagent Equivalents for a Single Coupling Cycle
| Reagent | Equivalents (relative to resin loading) | Notes |
| This compound | 2 - 4 | A higher excess may be required for sterically hindered couplings.[1] |
| Coupling Reagent (e.g., HBTU, DIC) | 2 - 4 | Relative to the amino acid.[1] |
| HOBt/HOAt (if using carbodiimide) | 2 - 4 | Additive to suppress racemization and improve efficiency. |
| DIEA (for neutralization) | 5 - 10% (v/v) in DMF/DCM | Used to neutralize the TFA salt after deprotection.[1][3] |
| DIEA (for coupling activation) | 6 | When using aminium/uronium salt activators like HBTU.[1] |
Table 2: Reaction Conditions and Monitoring
| Step | Reagent/Solvent | Time | Monitoring |
| Resin Swelling | DCM | 30 - 60 min | Visual inspection |
| Boc Deprotection | 25-50% TFA in DCM | 20 - 30 min | Not applicable |
| Neutralization | 10% DIEA in DMF | 2 x 2 min | Not applicable |
| Coupling | DMF | 1 - 4 hours | Ninhydrin (Kaiser) Test |
| Final Cleavage | Anhydrous HF | 1 - 2 hours at 0°C | Not applicable |
Experimental Protocols
This section outlines the detailed methodology for the manual solid-phase synthesis of a peptide containing a this compound residue.
Materials and Reagents
-
Merrifield or PAM resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade
-
Isopropanol (IPA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Scavengers for cleavage (e.g., p-cresol, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Cold diethyl ether
Protocol 1: Single Cycle for this compound Incorporation
This protocol describes a single cycle of deprotection, neutralization, and coupling for the incorporation of this compound into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the peptide-resin in DCM for 30-60 minutes in a suitable reaction vessel.[1]
2. Boc Deprotection:
-
Drain the DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes and drain.[1]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).[1]
3. Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 2 minutes and drain.[1]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).[1]
4. Coupling of this compound (HBTU Activation):
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[1]
-
Add DIEA (6 equivalents) to the solution to begin activation.[1]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[1]
-
Monitor the reaction for completion using the ninhydrin test. A negative test (yellow beads) indicates a complete reaction.[1]
5. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).[1] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Peptide Precipitation
CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. This procedure must be performed by trained personnel in a dedicated fume hood.
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.
2. HF Cleavage:
-
Place the dried resin in the reaction vessel of a dedicated HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 5% p-cresol, 5% thioanisole).[1]
-
Cool the vessel to 0°C.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[1]
3. HF Evaporation:
-
Evaporate the HF under a stream of nitrogen.[1]
4. Peptide Precipitation and Washing:
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.[1]
-
Collect the precipitated peptide by filtration or centrifugation and dry it under a vacuum.[1]
5. Purification:
-
The crude peptide can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualizations
Boc-SPPS Experimental Workflow
Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.
Chemical Pathway for Boc Deprotection and Neutralization
Caption: Chemical transformation during the Boc deprotection and neutralization steps.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful implementation of N-α-tert-butyloxycarbonyl-D-phenylglycine (Boc-D-Phg-OH) in solution-phase peptide synthesis (SPPS). This non-proteinogenic amino acid is a valuable building block for creating peptidomimetics with enhanced conformational stability and biological activity.
Core Principles
Solution-phase peptide synthesis is a classical and versatile method for constructing peptides. The process, when utilizing this compound, follows a cyclical workflow of coupling and deprotection steps.[1] The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function and is readily cleaved under acidic conditions.[1][2] The carboxylic acid of this compound is activated by a coupling reagent, facilitating its reaction with the free amino group of another amino acid or peptide ester to form a peptide bond.[1] Due to the steric hindrance of the phenylglycine residue, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields and minimizing side reactions.[3]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide using this compound. Actual yields and purity are highly dependent on the specific amino acid being coupled, the coupling reagents used, and the purification efficiency.
| Parameter | Typical Value/Range | Notes |
| Coupling Reaction Time | 2 - 24 hours | Sterically hindered nature of phenylglycine may require longer reaction times.[1][3] |
| Coupling Temperature | 0 °C to Room Temperature | Starting the reaction at 0°C and allowing it to warm to room temperature is a common practice.[1] |
| Boc-Deprotection Time | 30 - 60 minutes | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |
| Typical Crude Purity | 50% - 80% | Highly dependent on the peptide sequence and synthesis efficiency. |
| Expected Yield (after purification) | Variable | Yields are influenced by the efficiency of both the coupling and purification steps. |
| Diastereomer Ratio | ~1:1 (when using Boc-DL-Phg-OH) | The use of a racemic starting material will produce a mixture of diastereomers that require separation.[1] |
Experimental Protocols
The following are detailed protocols for the key steps in solution-phase peptide synthesis using this compound.
Protocol 1: Coupling of this compound to an Amino Acid Ester (e.g., Glycine Methyl Ester)
This protocol describes the formation of a dipeptide, Boc-D-Phg-Gly-OMe, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve H-Gly-OMe·HCl (1.2 equivalents) in anhydrous DCM.
-
Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes.[1]
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution containing this compound and HOBt.[4]
-
Stir the mixture at 0 °C for 30 minutes.[1]
-
To this mixture, add the neutralized H-Gly-OMe solution from Step 1.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1][4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the purified dipeptide.[1]
-
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group from the synthesized dipeptide using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-protected peptide
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM.
-
Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM solution).[1]
-
Stir the reaction at room temperature for 30-60 minutes.[1]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[1]
-
The resulting peptide-TFA salt can be used in the next coupling step after neutralization or carried forward for further modifications.
Mandatory Visualizations
The following diagrams illustrate the key workflows in solution-phase peptide synthesis using this compound.
Caption: Experimental workflow for peptide coupling.
Caption: Experimental workflow for Boc-deprotection.
Caption: Logical relationship of synthesis steps.
References
Application Notes and Protocols for Efficient Synthesis using Boc-D-Phg-OH Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-D-phenylglycine (Boc-D-Phg-OH) is a non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry. Its incorporation into peptide backbones can significantly influence the pharmacological properties of the resulting molecules. The unique structural feature of a phenyl group directly attached to the α-carbon offers opportunities to modulate conformational properties and enhance biological activity and stability of peptides and peptidomimetics.[1] However, the steric hindrance imparted by the bulky phenyl group presents challenges in peptide synthesis, often leading to lower coupling yields and slower reaction kinetics.[2][3] Furthermore, the α-proton of phenylglycine is susceptible to racemization during the activation and coupling steps, a critical consideration for maintaining stereochemical integrity.[4][5][6][7][8]
This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences, with a focus on the selection of optimal coupling reagents to overcome these challenges.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for the successful synthesis of peptides containing sterically hindered amino acids like this compound. The ideal reagent should facilitate high coupling efficiency, minimize racemization, and be compatible with standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis protocols. While direct comparative studies on this compound are limited, data from studies on other sterically hindered and racemization-prone amino acids provide valuable insights.[9]
Comparative Data of Common Coupling Reagents
The following table summarizes the performance of various coupling reagents suitable for hindered amino acid couplings. The data is compiled from studies on sterically challenging amino acids and provides a basis for selecting the most appropriate reagent for this compound.
| Coupling Reagent/Method | Reagent Type | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | Aminium/Uronium Salt | 95 - 99 | Low to Moderate | Highly efficient for hindered couplings with rapid reaction times.[3][9] Often the first choice for difficult sequences. The use of a hindered base like DIPEA is crucial.[9] |
| HBTU/DIPEA | Aminium/Uronium Salt | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU. Can be a cost-effective alternative.[9] |
| COMU/DIPEA or TMP | Aminium/Uronium Salt | 94 - 99 | Very Low | Excellent performance comparable to HATU.[3] Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[3] Paired with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP), it can significantly reduce racemization.[2][4][5][6] |
| PyBOP/DIPEA | Phosphonium Salt | 90 - 97 | Low to Moderate | Similar in efficacy to HBTU and avoids the guanidinylation side reaction. Byproducts can be difficult to remove.[9][10] |
| DIC/OxymaPure | Carbodiimide + Additive | 92 - 97 | Very Low | OxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization.[3][11] A non-explosive and highly effective alternative to HOBt.[11] |
| DEPBT/TMP or DMP | Phosphonium Salt | - | Very Low | Shown to reduce racemization of phenylglycine to negligible levels when combined with a hindered base like TMP or DMP.[4][5][6] |
| EDC/HOBt | Carbodiimide + Additive | - | Moderate | A classical and cost-effective method for solution-phase synthesis, but may be less efficient for sterically hindered couplings.[12] |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.[3]
Experimental Protocols
The following are detailed protocols for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU
This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.[3]
Materials:
-
This compound (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide grade
-
Dichloromethane (DCM), peptide grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, and then treat with a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Washes: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash again with DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.).
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[3]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.[3]
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Solid-Phase Peptide Synthesis (SPPS) Protocol using COMU for Minimal Racemization
This protocol is designed to maximize coupling efficiency while minimizing the risk of racemization.[2]
Materials:
-
This compound (3.0 eq.)
-
COMU (3.0 eq.)
-
2,4,6-Trimethylpyridine (TMP) (6.0 eq.)
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM, then wash with DMF.
-
Boc Deprotection: Perform N-terminal Boc deprotection using 50% TFA in DCM.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF, and wash again with DMF.
-
Activation and Coupling: In a separate vessel, dissolve this compound and COMU in DMF. Add TMP to the solution and mix for 1-2 minutes for pre-activation. Immediately add the activated amino acid solution to the drained, neutralized resin.[2]
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor for completion.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the resin and repeat steps 5 and 6 with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Solution-Phase Peptide Synthesis Protocol using EDC/HOBt
This protocol is suitable for coupling this compound to an amino acid ester or a small peptide fragment in solution.[12]
Materials:
-
This compound (1.0 eq.)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralizing the HCl salt)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Dissolve the amino acid ester hydrochloride in DCM. Add DIPEA and stir for 5 minutes at room temperature.
-
Activation: In a separate flask, add this compound and HOBt to the neutralized amino acid ester solution and stir until dissolved.
-
Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC portion-wise to the cooled solution.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide. Purify the crude product by flash column chromatography.
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-D-Phg-OH into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-(tert-butoxycarbonyl)-D-phenylglycine (Boc-D-Phg-OH) into peptidomimetic structures. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, offering the ability to introduce conformational constraints and enhance metabolic stability in peptide-based drug candidates. The protocols provided cover both solid-phase and solution-phase synthesis methodologies, catering to diverse research and development needs.
Design Principles for Peptidomimetics Containing D-Phenylglycine
The incorporation of D-phenylglycine into a peptide sequence can confer several advantageous properties crucial for drug development.[1][2] Key design considerations include:
-
Conformational Rigidity: The bulky phenyl group of D-phenylglycine restricts the conformational freedom of the peptide backbone. This can be strategically employed to stabilize specific secondary structures, such as β-turns or helical motifs, which are often essential for high-affinity binding to biological targets.[1][2]
-
Enhanced Proteolytic Stability: The unnatural D-configuration and the steric hindrance provided by the phenyl group make the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.[1][2]
-
Pharmacophore Mimicry: The aromatic side chain of D-phenylglycine can mimic the side chains of natural aromatic amino acids like phenylalanine or tyrosine, allowing the peptidomimetic to interact with the same biological targets.[1]
-
Stereochemical Control: The use of enantiomerically pure this compound is critical for the synthesis of stereochemically defined peptidomimetics, which is a crucial aspect of modern drug design and development.[1][3]
Data Presentation: Synthesis Parameters and Expected Outcomes
The following tables summarize typical quantitative data for peptidomimetic synthesis incorporating this compound. Actual results may vary depending on the specific peptide sequence, scale, and chosen synthetic strategy.
Table 1: Typical Parameters for Solid-Phase Peptide Synthesis (SPPS) of a D-Phenylglycine Containing Peptidomimetic
| Parameter | Typical Value | Notes |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | Lower substitution can be advantageous for synthesizing longer or more complex peptide sequences.[2] |
| This compound Excess | 2 - 4 equivalents | A higher excess may be necessary to drive sterically hindered coupling reactions to completion.[4] |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the amino acid.[4] |
| Coupling Time | 1 - 4 hours | Can be monitored using the ninhydrin (Kaiser) test. For sterically hindered residues like D-phenylglycine, longer coupling times or double coupling may be required.[2][4] |
| Deprotection Reagent | 25-50% TFA in DCM | Standard reagent for the removal of the Boc protecting group.[4] |
| Crude Peptide Yield | 65 - 85% | Highly dependent on the length and sequence of the peptide.[1] |
| Final Purity (after HPLC) | >95% | Dependent on the efficiency of the purification method. |
Table 2: Comparative Coupling Efficiency of Various Reagents for Hindered Amino Acids
| Coupling Reagent/Additive | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU / DIPEA | 95 - 99 | Low | Highly efficient for sterically hindered couplings with rapid reaction times.[5][6] |
| HCTU / DIPEA | 93 - 98 | Low | A cost-effective and highly reactive alternative to HATU.[5] |
| COMU / DIPEA | 94 - 99 | Very Low | Offers excellent performance comparable to HATU and is a safer alternative to HOBt/HOAt-based reagents.[5] |
| DIC / OxymaPure | 92 - 97 | Very Low | OxymaPure significantly enhances the efficiency of carbodiimide-mediated coupling and is effective at suppressing racemization.[5][6] |
| PyBOP / DIPEA | 90 - 97 | Low to Moderate | Similar in efficacy to HBTU and generates non-carcinogenic byproducts.[6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound
This protocol outlines a manual synthesis cycle for incorporating a this compound residue into a growing peptide chain on a solid support using Boc/Bzl chemistry.
Materials and Reagents:
-
Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (for Fmoc deprotection if using a Rink Amide linker for C-terminal amides)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
-
Cold diethyl ether
Workflow for a Single Coupling Cycle:
Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[4]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to begin pre-activation and agitate for 2-5 minutes.[2]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. Monitor the reaction completion using the ninhydrin test.[4]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.[4]
-
Cleavage and Deprotection:
-
Once the synthesis is complete, dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., anhydrous HF or TFMSA with appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.[1][2]
-
Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether.[1][2]
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide Incorporating this compound
This protocol describes the synthesis of a dipeptide (e.g., Boc-D-Phg-Ala-OMe) in solution using a carbodiimide coupling agent.
Materials and Reagents:
-
This compound
-
H-Ala-OMe·HCl (or other amino acid ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, saturated NaHCO₃ solution, and brine for work-up
Workflow for Solution-Phase Dipeptide Synthesis:
Caption: General workflow for solution-phase dipeptide synthesis.
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.1 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 20 minutes.[1]
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[1]
-
Coupling Reaction:
-
Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM to the this compound solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Stir the activation mixture for 30 minutes at 0 °C.
-
Add the neutralized amino acid ester solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.[7]
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7]
-
Potential Signaling Pathways Targeted by D-Phenylglycine Containing Peptidomimetics
Peptidomimetics incorporating D-phenylglycine can be designed to modulate various signaling pathways implicated in disease.
G-Protein Coupled Receptor (GPCR) Signaling
Many peptide hormones and neurotransmitters exert their effects through GPCRs. Peptidomimetics containing D-phenylglycine can be designed as agonists or antagonists of these receptors, influencing downstream signaling cascades.
Caption: Generalized GPCR signaling pathway modulated by a peptidomimetic ligand.
Antimicrobial Activity and Disruption of Bacterial Signaling
Peptidomimetics containing D-phenylglycine can be developed as antimicrobial agents. Their mechanism of action can involve the disruption of the bacterial cell membrane or interference with essential intracellular signaling pathways, such as those involved in biofilm formation.
Caption: Potential mechanisms of action for an antimicrobial peptidomimetic.
References
The Strategic Application of Boc-D-Phg-OH in Chiral Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. N-tert-butoxycarbonyl-D-phenylglycine (Boc-D-Phg-OH) has emerged as a valuable and versatile chiral building block in this pursuit. Its defined stereochemistry and the presence of the bulky Boc protecting group make it an effective tool for inducing asymmetry in a variety of chemical transformations, ranging from peptide synthesis to the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in chiral synthesis, offering a practical guide for its successful implementation in the laboratory.
Core Principles and Applications
This compound is primarily utilized in two main capacities in chiral synthesis: as a chiral building block incorporated directly into the target molecule, and as a chiral auxiliary that directs the stereochemical outcome of a reaction before being cleaved from the molecule.
Its applications are diverse and include:
-
Peptide Synthesis: The incorporation of this compound into peptide chains can impart unique conformational constraints and increased resistance to enzymatic degradation. This is particularly valuable in the design of peptidomimetics and other specialized peptides for drug discovery.[1][2]
-
Asymmetric Synthesis of Heterocycles: this compound can be used as a starting material for the synthesis of chiral heterocycles, such as pyrazoles. In these reactions, the stereocenter of the D-phenylglycine moiety directs the formation of new stereocenters in the heterocyclic ring system.[3]
-
Chiral Ligand Synthesis: The amino acid can be chemically modified to create novel chiral ligands for asymmetric catalysis. These ligands can then be used to control the stereoselectivity of a wide range of metal-catalyzed reactions.[][5]
-
Synthesis of Bioactive Molecules and Natural Products: this compound and its derivatives, such as Boc-D-phenylglycinol, are employed as key intermediates in the synthesis of complex, biologically active molecules, including natural product analogues.[2][]
Experimental Protocols
The following protocols provide detailed methodologies for key applications of this compound in chiral synthesis.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a general cycle for the incorporation of a this compound residue into a peptide chain on a solid support using Boc chemistry.
Workflow for Boc-SPPS:
Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.
Materials:
-
Pre-loaded resin (e.g., Merrifield resin with the first amino acid attached)
-
This compound
-
N,N'-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU)
-
Washing solvents (e.g., DCM, DMF, Isopropanol)
-
Cleavage cocktail (e.g., HF/anisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a peptide synthesis vessel for 1-2 hours.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DMF.
-
Washing: Wash the resin with DMF to remove excess base.
-
Coupling of this compound:
-
Pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the progress of the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Peptide Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Cleavage: After the final coupling and deprotection step, cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., HF/anisole).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Asymmetric Synthesis of a Pyrazole Derivative
This protocol describes a conceptual pathway for the asymmetric synthesis of a pyrazole derivative using this compound as a chiral starting material. This process involves the reaction of this compound with a ketone to form a β-unsaturated ketone, which then undergoes cyclization to form the pyrazole.[3]
Conceptual Workflow for Pyrazole Synthesis:
Caption: Conceptual workflow for the synthesis of a chiral pyrazole derivative.
Materials:
-
This compound
-
A suitable ketone (e.g., acetone)
-
A dehydrating agent (e.g., molecular sieves)
-
An appropriate solvent (e.g., toluene)
-
Hydrazine hydrate
-
Catalyst for cyclization (e.g., acetic acid)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound and the ketone in the solvent. Add the dehydrating agent and reflux the mixture to form the corresponding imine intermediate.
-
Formation of β-Unsaturated Ketone: The reaction mechanism proceeds through the formation of the imine, which then facilitates the formation of a β-unsaturated ketone.[3]
-
Cyclization: To the crude β-unsaturated ketone, add hydrazine hydrate and a catalytic amount of acetic acid. Heat the reaction mixture to induce cyclization.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. Purify the resulting chiral pyrazole derivative by column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving Boc-protected phenylglycine derivatives. It is important to note that specific yields and stereoselectivities are highly dependent on the exact reaction conditions, substrates, and catalysts used.
| Application | Reaction | Key Reagents | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |
| Peptide Synthesis | SPPS Coupling | Boc-DL-Phg-OH, HBTU, DIEA | >90 (coupling) | Diastereomeric mixture formed | [2] |
| Asymmetric Synthesis | Enantioselective Boc Protection | Amino bisphenol, Boc2O, Chiral Isothiourea Catalyst | 53-95 | 69-99% ee | [1] |
| Chiral Ligand Application | Friedel–Crafts Alkylation | Indole, Nitrostyrene, Chiral Ligand/Cu(OTf)2 | up to 76 | up to 81% ee | [7] |
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist for the construction of chiral molecules. Its utility in directing stereochemistry, coupled with its role as a unique structural component, makes it a valuable reagent in peptide science, medicinal chemistry, and the synthesis of complex organic molecules. The protocols and data presented here provide a foundation for researchers to explore and exploit the full potential of this versatile chiral building block in their synthetic endeavors.
References
- 1. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-D-phenylglycine | 33125-05-2 | FB39266 | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 7. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Vancomycin Analogues Using Boc-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin is a glycopeptide antibiotic of last resort for treating severe infections caused by Gram-positive bacteria.[1][2][3] The emergence of vancomycin-resistant strains necessitates the development of new analogues with improved efficacy.[1][2] Structural modifications to the vancomycin scaffold, particularly at the N-terminus or C-terminus of the heptapeptide core, can lead to derivatives with enhanced antibacterial activity.[1][3]
One key building block for the synthesis of these analogues is N-tert-butyloxycarbonyl-D-phenylglycine (Boc-D-Phg-OH). This non-proteinogenic amino acid is incorporated into the peptide backbone to modulate the conformational properties and biological activity of the resulting molecule.[4] The phenyl group of D-phenylglycine can introduce beneficial steric hindrance or new binding interactions, potentially overcoming resistance mechanisms.
These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence, a foundational step in the synthesis of novel vancomycin analogues. The methodology is based on solid-phase peptide synthesis (SPPS), a widely used technique for the efficient construction of peptides.[4]
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a peptide fragment incorporating D-phenylglycine. These values are illustrative and may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Value | Method of Analysis |
| Resin Loading | 0.5 mmol/g | Manufacturer's Specification |
| Coupling Efficiency (this compound) | >99% | Kaiser Test (Ninhydrin) |
| Deprotection Efficiency | >99% | Kaiser Test (Ninhydrin) |
| Crude Peptide Purity | ~85% | RP-HPLC (220 nm) |
| Final Peptide Purity (after purification) | >98% | RP-HPLC (220 nm) |
| Expected Molecular Weight (example tripeptide) | Varies | Mass Spectrometry (ESI-MS) |
| Isolated Yield | 50-70% | Gravimetric |
Experimental Protocols
This section details the protocol for the incorporation of this compound into a peptide sequence on a solid support, a key step in the synthesis of a vancomycin analogue.
Materials and Reagents
-
Wang Resin (or other suitable resin for C-terminal acid peptides)
-
This compound
-
Other required Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Diethyl ether
-
Kaiser Test Kit (Ninhydrin)
-
Reverse-phase HPLC column (e.g., C18)
-
Mass spectrometer
Protocol for Solid-Phase Peptide Synthesis (SPPS)
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the Wang resin in DMF for 1 hour in a peptide synthesis vessel.
-
Couple the first Boc-protected amino acid to the resin using a standard esterification protocol (e.g., using DIC and a catalytic amount of DMAP).
-
Wash the resin thoroughly with DMF and DCM.
2. Peptide Chain Elongation (Iterative Cycle):
-
Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 5 minutes (2x).
-
Washing: Wash the resin with DMF (3x).
3. Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
4. Repeat Peptide Chain Elongation:
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry it.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
7. Characterization:
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Visualizations
Experimental Workflow for Peptide Synthesis
References
- 1. Frontiers | Iterative Chemical Engineering of Vancomycin Leads to Novel Vancomycin Analogs With a High in Vitro Therapeutic Index [frontiersin.org]
- 2. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application of Boc-D-Phg-OH in the Synthesis of Novel Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial cell membranes.[1][2] A key strategy in the design of potent and stable AMPs is the incorporation of non-proteinogenic amino acids. Boc-D-Phg-OH, the N-terminally protected form of D-phenylglycine, is a valuable building block in this endeavor. Its inclusion can confer several advantageous properties to synthetic peptides, including enhanced proteolytic stability and the introduction of conformational constraints that can modulate biological activity.[3][4] The D-configuration of the amino acid provides resistance to degradation by host and bacterial proteases, thereby increasing the peptide's in vivo half-life.[5]
This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of antimicrobial peptides.
Advantages of Incorporating D-Phenylglycine in Antimicrobial Peptides
The incorporation of D-phenylglycine into peptide sequences offers several key advantages for the development of effective antimicrobial agents:
-
Enhanced Proteolytic Stability: The presence of a D-amino acid in the peptide backbone hinders recognition and cleavage by proteases, leading to a longer duration of action.[5]
-
Conformational Rigidity: The bulky phenyl group of D-phenylglycine restricts the conformational freedom of the peptide, which can help to stabilize specific secondary structures, such as β-turns or helical folds, that are often crucial for antimicrobial activity.[4]
-
Modulation of Biological Activity: The unique stereochemistry and hydrophobicity of D-phenylglycine can influence the peptide's interaction with microbial membranes, potentially leading to increased potency and altered spectrum of activity.
Data Presentation: Antimicrobial Activity of a D-Phenylglycine-Containing Peptide Analog
For illustrative purposes, the following table summarizes the antimicrobial activity of a synthetic peptide containing a D-amino acid, demonstrating the potency that can be achieved.
| Peptide | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| SET-M33D (D-amino acid isomer) | Staphylococcus aureus (MRSA) | 0.7 - 6.0 µM | [5] |
| SET-M33D (D-amino acid isomer) | Enterococcus faecalis | 0.7 - 6.0 µM | [5] |
| SET-M33D (D-amino acid isomer) | Gram-negative enterobacteriaceae | 0.7 - 6.0 µM | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phenylglycine Containing Peptide using Boc Chemistry
This protocol outlines the manual synthesis of a generic antimicrobial peptide containing a this compound residue on a 0.1 mmol scale using Boc/Bzl protection strategy.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a peptide synthesis vessel for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes and drain.
-
Treat again with 25-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 minutes) and wash with DMF (3x).
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours. Monitor coupling completion with a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After synthesis is complete, dry the peptide-resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.
-
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of the synthesized peptide.
Materials:
-
Synthesized and purified peptide
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and sterilize by filtration.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in MHB across the wells of the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: General workflow for Boc Solid-Phase Peptide Synthesis.
Caption: Mechanism of action for membrane-disrupting AMPs.
Conclusion
This compound is a highly valuable reagent for the synthesis of novel antimicrobial peptides with enhanced stability and potentially superior activity. The protocols provided herein offer a framework for the successful incorporation of this non-proteinogenic amino acid into peptide sequences and for the subsequent evaluation of their antimicrobial efficacy. The strategic use of D-phenylglycine in peptide design is a promising avenue for the development of next-generation antibiotics to combat the growing challenge of drug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
Application Note: A Comparative Analysis of Manual and Automated Solid-Phase Peptide Synthesis (SPPS) for Peptides Containing Boc-D-Phg-OH
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery, often enhancing proteolytic stability, modulating receptor affinity, and introducing novel conformational constraints.[1][2] D-Phenylglycine (D-Phg), an unnatural amino acid, is of particular interest due to its rigid structure, which can influence peptide secondary structure and increase resistance to enzymatic degradation.[3] The synthesis of peptides containing such residues is commonly achieved via Solid-Phase Peptide Synthesis (SPPS), a method developed by Bruce Merrifield that involves the stepwise addition of amino acids to a growing chain on an insoluble resin support.[4][5]
This document provides a comparative overview of manual and automated SPPS methods utilizing the tert-butyloxycarbonyl (Boc) protection strategy for the incorporation of Boc-D-Phg-OH. The Boc/Bzl (benzyl) strategy is a robust and well-established method where the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid, such as hydrogen fluoride (HF).[6][7]
The choice between manual and automated synthesis depends on factors such as scale, throughput requirements, peptide complexity, and available resources. While automated synthesizers offer high reproducibility and efficiency, manual synthesis provides greater flexibility for on-the-fly optimization, which can be crucial when dealing with sterically hindered residues like D-Phenylglycine.[8][9] A key challenge when incorporating phenylglycine is its propensity for racemization at the α-carbon due to the acidity of the benzylic proton; careful selection of coupling reagents and conditions is crucial to maintain stereochemical integrity.[3][10][11]
Data Presentation: Manual vs. Automated Synthesis
The following table summarizes the key quantitative and qualitative differences between manual and automated SPPS for the synthesis of peptides containing the sterically hindered residue, this compound. The values are representative and can vary based on the specific peptide sequence, scale, and instrumentation.[8]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Rationale & Considerations for this compound |
| Synthesis Time (per cycle) | 2 - 4 hours | 30 - 90 minutes | Automation significantly reduces hands-on time, accelerating the synthesis process.[9][12] |
| Overall Yield | Operator-dependent, generally lower | Generally higher and more reproducible[8] | Automated systems minimize material loss during reagent transfers and washes, which is advantageous for longer or more complex peptides.[8] |
| Coupling Efficiency | Variable (typically >98% with optimization) | Consistently high (often >99%)[8] | For the sterically hindered this compound, manual synthesis allows for real-time monitoring (e.g., Kaiser test) and protocol adjustments like double coupling if needed.[6][8] Automated systems rely on pre-set, optimized protocols.[12] |
| Crude Peptide Purity | Generally 60-80% | Generally 70-90%[8] | Efficient and consistent washing cycles in automated synthesizers typically result in higher purity crude products.[8] Manual synthesis purity is highly dependent on the technician's skill.[13] |
| Reagent Consumption | Can be optimized to use minimal excess | Often uses a standardized excess | Manual methods allow for precise control over reagent volumes, potentially reducing waste.[8] Automated systems are optimized for success, often using a programmed excess of reagents. |
| Flexibility & Optimization | High | Low to Medium | Manual synthesis offers complete control over reaction times, temperature, and reagents, allowing for immediate troubleshooting for difficult couplings like that of this compound.[8] |
| Throughput | Low (one peptide at a time) | High (multiple parallel syntheses possible)[9] | Automated synthesizers are ideal for producing peptide libraries or when many different sequences are required.[12] |
| Reproducibility | Operator-dependent | High | Automation eliminates variability between synthesis runs and different users, ensuring consistent results.[9][12] |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Incorporating this compound
This protocol describes a single coupling cycle for the incorporation of this compound into a growing peptide chain on a 0.1 mmol scale.
Materials:
-
MBHA or Merrifield Resin
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 10% DIEA in DCM
-
Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.[6] Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
In a separate vessel, prepare the activation mixture:
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.[1]
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of Phenylglycine, a longer coupling time or double coupling may be necessary.[15][16]
-
-
Monitoring and Washing:
-
Perform a Kaiser (ninhydrin) test on a small sample of resin beads.[6] A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
-
Final Cleavage (Example with HF):
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.[6]
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., p-cresol, thioanisole).
-
Perform the cleavage with liquid HF at 0°C for 1-2 hours.[1]
-
Evaporate the HF, and precipitate the crude peptide with cold diethyl ether. Collect and dry the peptide.
-
Protocol 2: Automated Boc-SPPS Incorporating this compound
This protocol provides a general workflow for setting up an automated peptide synthesizer. Specific parameters will vary based on the instrument manufacturer.
Procedure:
-
System Preparation:
-
Ensure the synthesizer is clean and all reagent and solvent bottles are filled with fresh, peptide-grade materials.
-
Prepare stock solutions of this compound and other required amino acids at the specified concentration.
-
-
Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer's control software.
-
Assign the this compound vial to the correct position in the sequence.
-
-
Method Selection and Customization:
-
Select a pre-programmed Boc-chemistry synthesis protocol.
-
For the this compound coupling step, modify the standard protocol to ensure efficient coupling:
-
Extended Coupling Time: Increase the coupling reaction time (e.g., 2-4 hours) to overcome steric hindrance.
-
Double Coupling: Program a second coupling cycle for the this compound residue to drive the reaction to completion.
-
Reagent Selection: Ensure a high-efficiency coupling reagent like HATU or HBTU is selected for this step.[7]
-
-
-
Synthesis Execution:
-
Post-Synthesis Cleavage and Workup:
-
Upon completion of the synthesis, the synthesizer will perform final washes and may have an automated cleavage protocol.
-
Alternatively, manually remove the dried peptide-resin from the reaction vessel.
-
Proceed with strong acid cleavage (e.g., HF or TFMSA) and peptide precipitation as described in the manual protocol.
-
-
Purification and Analysis (Applicable to both protocols):
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Confirm the identity and purity of the final peptide product by analytical HPLC and mass spectrometry.
-
Visualizations
Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical workflow comparison between manual and automated peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Boc-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N-tert-butyloxycarbonyl-D-phenylglycine (Boc-D-Phg-OH). The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under various conditions and its facile removal under acidic conditions.
Overview of Boc Deprotection
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed carbamate hydrolysis.[1] The reaction proceeds through protonation of the Boc group, followed by fragmentation to yield the free amine, carbon dioxide, and a tert-butyl cation.[2][3] The choice of acid, solvent, and reaction conditions can be optimized to ensure efficient and selective deprotection, minimizing side reactions. While acidic methods are most common, alternative strategies exist for substrates sensitive to strong acids.[1][4]
Deprotection Methods and Reagents
The most prevalent method for Boc deprotection involves the use of strong acids. Trifluoroacetic acid (TFA) is a frequently used reagent, typically in a solution with dichloromethane (DCM).[2][5][6][7] Hydrochloric acid (HCl) in an organic solvent like dioxane is another effective option.[8][9]
Common Acidic Deprotection Reagents:
-
Trifluoroacetic Acid (TFA): Typically used in concentrations ranging from 20% to 50% in DCM.[5][6] Higher concentrations of TFA can lead to faster deprotection.
-
Hydrochloric Acid (HCl): Often used as a 4M solution in dioxane.[8][9]
-
Other Acids: Phosphoric acid and methanesulfonic acid have also been employed for Boc deprotection.[2][10]
Alternative Deprotection Methods:
For substrates with acid-labile functional groups, alternative, milder deprotection methods can be considered, although they are less common for standard peptide synthesis. These can include:
-
Lewis Acids: Reagents such as zinc bromide (ZnBr2) and aluminum chloride (AlCl3) can mediate Boc cleavage.[1][10]
-
Trimethylsilyl Iodide (TMSI): This reagent can also be used for deprotection.[1][11]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to the removal of the protecting group.[4][11][12]
Quantitative Data on Deprotection Conditions
The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction time. The following table summarizes a comparison of different deprotection conditions.
| Entry | Deprotection Reagent | Time | Yield of Target Product | Average Deprotection Efficiency | Reference |
| 1 | 50% TFA/DCM | 5 min | 78% | 93.9% | [8] |
| 2 | 50% TFA/DCM | 2 x 30 min | - | - | [8] |
| 3 | 4 M HCl/dioxane | 5 min | - | - | [8] |
| 4 | 4 M HCl/dioxane | 2 x 30 min | - | - | [8] |
As noted in the reference, longer deprotection times with 50% TFA/DCM and 4 M HCl/dioxane led to a clean end product, indicating full deprotection.[8]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard procedure for the removal of the Boc group from a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Peptide synthesis vessel with a filter
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM within the reaction vessel for 30-60 minutes.[13]
-
Pre-wash (Optional): Drain the DCM and wash the resin once with the deprotection solution (e.g., 50% TFA in DCM). Agitate for 2-5 minutes and then drain.[7][13]
-
Deprotection: Add the deprotection solution (25-50% TFA in DCM) to the resin. Agitate the mixture for 20-30 minutes at room temperature to ensure complete removal of the Boc group.[6][13][14]
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is:
-
Neutralization: To proceed with the next coupling step, the resulting trifluoroacetate salt of the N-terminal amine must be neutralized. Add a solution of 10% DIPEA in DCM or DMF to the resin and agitate for 5-10 minutes. Repeat this step.[6][13][14]
-
Final Washing: Wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to remove excess base, preparing the resin for the subsequent amino acid coupling.[6][14]
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol provides an alternative to TFA-based deprotection.
Materials:
-
Boc-protected compound
-
4 M HCl in dioxane
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material in a minimal amount of an appropriate organic solvent such as DCM.
-
Acid Addition: Add the 4 M HCl solution in dioxane to the reaction mixture. The deprotection is typically carried out with stirring at room temperature.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary but are often in the range of 30 minutes to a few hours.[8]
-
Work-up:
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification, such as column chromatography, may be necessary.
-
Visualizations
Caption: General workflow for the deprotection of a Boc-protected amine.
Caption: Logical flow of the acid-catalyzed Boc deprotection mechanism.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc-DL-Phg-OH | 2900-27-8; 33125-05-2; 3601-66-9 | Benchchem [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Resin Selection in Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Phg-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2][3] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach for SPPS.[1][3] This method utilizes the acid-labile Boc group for temporary Nα-amino protection and typically more stable, benzyl-based protecting groups for amino acid side chains.[1] The Nα-Boc group is removed by treatment with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][4][5][6][7]
The incorporation of non-proteinogenic amino acids like D-phenylglycine (D-Phg) can introduce unique structural constraints and enhance proteolytic stability in peptides. However, the bulky phenyl side chain of D-Phg presents a significant steric hindrance, which can impede reaction kinetics and coupling efficiency during SPPS.[8] Therefore, careful selection of the solid support (resin) and optimization of reaction protocols are critical for the successful synthesis of peptides containing Boc-D-Phg-OH, especially at the C-terminus.
These application notes provide a detailed guide to selecting the appropriate resin and outline comprehensive protocols for the attachment of this compound and subsequent peptide elongation using the Boc-SPPS strategy.
Resin Selection for Boc-SPPS
The choice of resin is fundamental for a successful synthesis. For the Boc/Bzl strategy, the resin and its linkage to the peptide must be stable to the repeated TFA treatments used for Boc deprotection but cleavable by strong acids like HF at the end of the synthesis.[4][9] The two most common resins for this purpose are Merrifield and PAM resins.
-
Merrifield Resin: This is the original chloromethylated polystyrene-divinylbenzene (PS-DVB) resin developed for SPPS.[10] It is cost-effective and widely used. However, the benzyl ester linkage formed with the first amino acid is somewhat labile to TFA, which can lead to premature cleavage and loss of peptide chains during the synthesis of long peptides.[4][10]
-
PAM (Phenylacetamidomethyl) Resin: Developed to improve the acid stability of the peptide-resin linkage, the PAM resin is considered the support of choice for the routine synthesis of Boc-protected peptides.[2][4] The linkage is significantly more stable to TFA than the benzyl ester of the Merrifield resin, reducing peptide loss during synthesis.[4][9] The final peptide is cleaved from PAM resin using strong acids like HF.[4][9]
Data Presentation: Resin Comparison
| Feature | Merrifield Resin | PAM Resin |
| Functional Group | Chloromethyl (-CH₂Cl) | Phenylacetamidomethyl |
| Linkage Formed | Benzyl Ester | Phenylacetamidomethyl (PAM) Ester |
| Linkage Stability to TFA | Moderately Stable (some cleavage may occur)[4][10] | High Stability (reduced peptide loss)[4][9] |
| Final Cleavage Conditions | Anhydrous HF, TFMSA, TMSOTf[7][10] | Anhydrous HF[4] |
| Recommended Use | Shorter peptides; when cost is a primary factor. | Longer peptides; when maximizing yield is critical.[4][9] |
| Typical Substitution | 0.5 - 1.2 mmol/g | 0.5 - 1.0 mmol/g[4] |
For the synthesis involving the sterically hindered this compound, a resin with a lower substitution level (e.g., 0.5-0.8 mmol/g) is often preferred to reduce steric crowding on the polymer support, which can improve reaction efficiency.[11][12]
Experimental Protocols
The following protocols are designed for manual Boc-SPPS. All operations involving hazardous reagents like TFA and HF must be performed in a certified fume hood with appropriate personal protective equipment.
Workflow for First Amino Acid Attachment
The following diagram illustrates the key steps for loading this compound onto a Merrifield resin.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
Troubleshooting & Optimization
Preventing racemization of Boc-D-Phg-OH during coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the coupling of Boc-D-phenylglycine (Boc-D-Phg-OH), a non-proteinogenic amino acid known for its susceptibility to racemization.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Levels of Racemization | Oxazolone Formation: The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated Boc-amino acid.[1][2][3] The α-proton of this intermediate is highly acidic and prone to abstraction by a base, leading to a loss of stereochemical integrity.[3] Direct Enolization: A base can directly abstract the α-proton of the activated carboxylic acid, forming an achiral enolate intermediate.[1][3] | Optimize Coupling Reagents and Additives: Utilize coupling reagents known to suppress racemization. Onium salt-based reagents like HATU, HBTU, and COMU are generally effective.[4][5] For carbodiimide-based methods (e.g., DIC), the use of additives like HOBt, HOAt, or OxymaPure is crucial.[6][7][8] HOAt is often superior to HOBt in preventing racemization.[9] Select an Appropriate Base: The choice of base is critical.[6][10] Use a sterically hindered and weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) to minimize α-proton abstraction.[5][6][11] Avoid stronger, less hindered bases like DIPEA if racemization is a concern.[5] Control Reaction Temperature: Perform the coupling at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.[12][13] |
| Low or No Coupling Yield | Steric Hindrance: The bulky phenyl group of phenylglycine can physically impede the coupling reaction.[2] Incomplete Activation: The chosen coupling reagent may not be sufficiently reactive to activate the sterically hindered this compound effectively. | Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent. HATU is generally more reactive than HBTU for hindered couplings.[14] The combination of DIC with OxymaPure can also enhance coupling efficiency.[14] Increase Reaction Time and/or Temperature: Extend the coupling time or consider a moderate increase in temperature. However, be mindful that higher temperatures can increase the risk of racemization.[15] Perform a Double Coupling: After the initial coupling, repeat the step with a fresh solution of activated this compound.[2] |
| Inconsistent Results | Variability in Reagent Quality: The purity and age of coupling reagents, bases, and solvents can affect the outcome. Atmospheric Moisture: Water can hydrolyze activated intermediates and interfere with the coupling reaction. | Use High-Purity Reagents: Ensure all reagents and solvents are of high quality and anhydrous. Maintain an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
A1: Phenylglycine's α-proton is more acidic compared to many other amino acids due to the electron-withdrawing effect of the adjacent phenyl ring.[16] This increased acidity makes it more susceptible to abstraction by a base, which is the key step in both the oxazolone formation and direct enolization pathways of racemization.[1][3]
Q2: What is the primary mechanism of racemization for this compound during coupling?
A2: The most common mechanism is through the formation of an oxazolone (or azlactone) intermediate.[1][17] The activated carboxyl group of this compound cyclizes to form this intermediate. The α-proton of the oxazolone is highly acidic and readily removed by a base, leading to a planar, achiral intermediate. Reprotonation can then occur from either side, resulting in a mixture of D and L enantiomers.[1][3]
Q3: How do additives like HOBt and HOAt prevent racemization?
A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated amino acid to form active esters.[6][9] These active esters are more stable and less prone to cyclizing into the problematic oxazolone intermediate compared to the intermediates formed with coupling reagents alone.[9] They also increase the rate of the desired coupling reaction, which can outcompete the rate of racemization.[8] HOAt is generally more effective than HOBt at suppressing racemization due to the electronic effects of the nitrogen atom in its ring structure.[9]
Q4: Which coupling reagents are recommended for minimizing racemization of this compound?
A4: For minimizing racemization, onium salt-based reagents are often preferred. COMU, when used with a hindered base like TMP, has been shown to reduce racemization to negligible levels in studies with Fmoc-Phg.[5] HATU and HBTU are also good choices.[4][14] If using a carbodiimide like DIC, it is essential to use it in combination with an additive like OxymaPure or HOAt.[8][14]
Q5: How does the choice of base impact racemization?
A5: The base plays a crucial role in racemization as it is the species that abstracts the α-proton.[6][10] Stronger and less sterically hindered bases, such as DIPEA and triethylamine, increase the rate of racemization.[5][6] Weaker and more sterically hindered bases, like NMM and TMP, are less likely to abstract the α-proton and are therefore recommended for coupling racemization-prone amino acids like this compound.[5][6]
Quantitative Data Summary
The following table summarizes the expected performance of various coupling reagents in minimizing racemization, based on data from studies on phenylglycine and other racemization-prone amino acids. The percentage of the desired diastereomer is an indicator of the success in preventing racemization.
| Coupling Reagent/Method | Base | % Correct Diastereomer (Expected) | Racemization Risk | Key Considerations |
| COMU | TMP | >98%[5] | Very Low | Highly effective for Phg derivatives. TMP is a preferred base.[5] |
| HATU | TMP | 93%[5] | Low | A reliable and widely used reagent.[5] |
| HBTU | DIPEA | 90-98%[14] | Low to Moderate | Slightly less reactive than HATU.[14] |
| PyBOP | DIPEA | 90-97%[14] | Low to Moderate | Generates non-carcinogenic byproducts.[14] |
| DIC/OxymaPure | NMM | 92-97%[14] | Very Low | OxymaPure is an excellent and safer alternative to HOBt-based additives.[8][14] |
| DIC/HOBt | NMM | 90-95%[14] | Low | A classic and effective method, though HOBt has safety concerns.[8][14] |
| DIC/HOBt/CuCl₂ | NMM | High | Very Low | The addition of CuCl₂ can further suppress racemization.[11][18] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/TMP
This protocol describes a general procedure for the coupling of this compound to a resin-bound amine using HATU and the sterically hindered base TMP to minimize racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine (TMP) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add TMP and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solvent. Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol details a carbodiimide-mediated coupling using OxymaPure as an additive to suppress racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure in DMF.
-
Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC. Agitate the mixture for 3-6 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive after the initial coupling time, consider a second coupling.
-
Washing: After a negative Kaiser test, drain the solvent and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Visual Guides
Caption: Main pathways for racemization of this compound during peptide coupling.
Caption: General experimental workflow for a low-racemization coupling of this compound.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Racemization in peptide synthesis | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 18. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving poor coupling efficiency of Boc-D-Phg-OH in SPPS
Welcome to the technical support center for optimizing the coupling of N-α-Boc-D-phenylglycine (Boc-D-Phg-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid in Solid-Phase Peptide Synthesis (SPPS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" amino acid to couple in SPPS?
The primary challenges in using this compound stem from two main factors:
-
Steric Hindrance: The bulky phenyl group on the α-carbon of Phenylglycine significantly obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.[1][2] This can lead to slow and incomplete coupling reactions, resulting in deletion sequences in the final peptide product.[1]
-
Racemization: Phenylglycine is highly susceptible to racemization during the activation and coupling steps.[1][2] The acidity of the α-proton, which is benzylic to the phenyl ring, makes it prone to abstraction by the bases used in the coupling reaction. This leads to the formation of a 5(4H)-oxazolone intermediate, which can result in a loss of stereochemical integrity.[3]
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[4] More potent uronium or phosphonium salt-based reagents are typically required to achieve high coupling efficiency.[1][4]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective for hindered couplings, offering rapid reaction times.[3][4][5] HATU is generally considered one of the most powerful reagents for such challenging couplings.[1][3] COMU is another excellent option that is comparable to HATU in efficiency and offers a better safety profile as it is not based on the potentially explosive HOBt/HOAt additives.[4][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective for promoting bond formation with bulky residues.[4][5]
Q3: How does the choice of base impact the coupling reaction?
The base is critical for the coupling reaction, but it is also the primary cause of racemization.[3] A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is commonly used to neutralize the protonated N-terminus of the peptide chain and is required for the activation step with onium salts.[7][8] However, stronger, less sterically hindered bases like DIPEA increase the risk of racemization by abstracting the α-proton of the activated amino acid.[1][3] In cases where racemization is a significant concern, switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[1][9]
Q4: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction is complete.[3] This strategy is highly recommended for difficult or sterically hindered amino acids like this compound to ensure the reaction goes to completion.[3] You should consider performing a double coupling if a qualitative test for free amines, such as the Kaiser test, remains positive after the initial extended coupling time (e.g., >2 hours).[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (Positive Kaiser test after coupling) | 1. Insufficient Reagent Reactivity: Standard coupling reagents may be too weak for the sterically bulky phenylglycine residue.[3] 2. Steric Hindrance: The phenyl side chain is physically blocking the reaction.[1][3] 3. Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing reagent access.[3] | 1. Optimize Coupling Reagent: Switch to a more powerful onium salt like HATU, HCTU, or COMU.[3][4] For carbodiimide-based methods, use an additive like OxymaPure or HOAt.[3][4] 2. Increase Reaction Time/Temperature: Extend the coupling time to 4 hours or even overnight. A moderate temperature increase (e.g., to 30-40°C) can also help, but be mindful of increased racemization risk.[3] 3. Perform a Double Coupling: After the first coupling, drain the resin and repeat the step with fresh reagents.[1][3] 4. Address Aggregation: Use solvents with better solvating properties like NMP or a "magic mixture" (DCM/DMF/NMP).[1][10] Adding chaotropic salts like LiCl can also help disrupt aggregation.[1] |
| Significant Racemization (Presence of diastereomeric impurities) | 1. Oxazolone Formation: The primary mechanism for racemization, promoted by the base.[3] 2. Base Type and Concentration: Strong, non-hindered bases (like DIPEA) and high concentrations increase racemization.[1][3] 3. Prolonged Pre-activation: Allowing the activated amino acid to sit in solution for too long before adding it to the resin increases the chance of epimerization.[3] | 1. Change the Base: Switch from DIPEA to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1] 2. Use Racemization Suppressants: For carbodiimide couplings, always include an additive like HOBt, HOAt, or OxymaPure.[1][3] Coupling reagents like COMU or DEPBT are also known to suppress racemization.[3][8] 3. Minimize Pre-activation Time: Add the coupling reagents to the amino acid solution and immediately introduce it to the resin, especially when using onium salts.[2] 4. Control Temperature: If possible, start the coupling at 0°C, especially when using carbodiimide methods.[3] |
| Poor Solubility of this compound | The amino acid is not fully dissolving in the coupling solvent (e.g., DMF). | 1. Ensure Complete Dissolution: Gentle warming or sonication may be required to fully dissolve the this compound in the solvent before activation and addition to the resin.[1] 2. Change Solvent: Switch to a solvent in which the amino acid has better solubility, such as N-Methyl-2-pyrrolidone (NMP).[1] |
Data Presentation
Comparison of Coupling Reagent Efficiency for Hindered Amino Acids
The following table summarizes the expected performance of various coupling reagents for sterically challenging couplings. The reported yields and racemization levels are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent / Additive | Reagent Type | Expected Yield (%) | Racemization Risk | Notes |
| HATU / DIPEA | Aminium/Uronium Salt | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[4] |
| HCTU / DIPEA | Aminium/Uronium Salt | 93 - 98 | Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[4] |
| COMU / DIPEA | Aminium/Uronium Salt | 94 - 99 | Very Low | Excellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[4][9] |
| HBTU / DIPEA | Aminium/Uronium Salt | 90 - 98 | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[3] |
| PyBOP / DIPEA | Phosphonium Salt | 90 - 98 | Low | A reliable phosphonium salt reagent, effective for hindered couplings.[4][5] |
| DIC / OxymaPure | Carbodiimide + Additive | 92 - 97 | Very Low | OxymaPure significantly enhances the efficiency of DIC and is highly effective at suppressing racemization.[4] |
| DIC / HOBt | Carbodiimide + Additive | 85 - 95 | Low to Moderate | A cost-effective standard method. HOBt suppresses racemization and improves reaction rates.[3] |
Experimental Protocols
These are generalized protocols for Boc-SPPS and should be optimized for your specific sequence and resin loading. It is assumed the synthesis is starting from a resin with a deprotected N-terminal amine.
Protocol 1: High-Efficiency Coupling using HATU/DIPEA
This protocol is recommended for achieving the highest coupling efficiency with sterically demanding amino acids like this compound.
-
Resin Preparation: Swell the peptide-resin in peptide-grade DMF for 30-60 minutes. Drain the solvent.
-
Neutralization (if applicable): If starting after a TFA deprotection step, neutralize the resin-bound amine salt with two treatments of 10% DIPEA in DMF for 2 minutes each. Wash the resin thoroughly with DMF (3x).[3]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add DIPEA (6 eq.) to the activation mixture and immediately add the entire solution to the drained resin.[11]
-
Agitation: Agitate the reaction vessel at room temperature for 2 to 4 hours.[4][12]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.[11]
-
Post-Coupling Wash: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[1]
-
Double Coupling (Optional but Recommended): If the Kaiser test is positive or for critical couplings, repeat steps 3-7.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol is recommended when minimizing racemization is the highest priority.
-
Resin Preparation and Neutralization: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling Reaction: Add the solution from the previous step to the resin. Then, add DIC (3 eq.) to the resin slurry.
-
Agitation: Shake the reaction mixture for 3-6 hours at room temperature.[3]
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Post-Coupling Wash: Once the reaction is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Common side reactions with Boc-D-Phg-OH in peptide synthesis
Welcome to the technical support center for the use of Boc-D-Phg-OH (N-α-tert-butyloxycarbonyl-D-phenylglycine) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for the successful incorporation of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions associated with using this compound in peptide synthesis?
A1: The primary challenges stem from the unique structure of D-phenylglycine. The main side reactions are:
-
Epimerization: The α-proton of phenylglycine is more acidic than that of many other amino acids, making it susceptible to racemization (conversion to the L-enantiomer) during the base-catalyzed activation and coupling steps.[] This can lead to diastereomeric impurities that are difficult to separate from the target peptide.
-
Incomplete Coupling: The bulky phenyl side chain causes significant steric hindrance, which can slow down and prevent complete coupling to the growing peptide chain.[][2] This results in the formation of deletion sequences, where the D-phenylglycine residue is missing.
-
Diketopiperazine (DKP) Formation: While a general side reaction in peptide synthesis, the formation of a cyclic dipeptide can occur, leading to truncation of the peptide chain. This is particularly prevalent when proline or glycine is the second amino acid in the sequence.[3]
Q2: How can I detect these side reactions?
A2: The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] HPLC can separate diastereomers and deletion sequences from the desired peptide, allowing for quantification based on peak area. MS can identify the mass of the impurities, confirming the nature of the side reaction.
Q3: Which coupling reagents are best for minimizing side reactions with this compound?
A3: For sterically hindered and racemization-prone amino acids like this compound, more potent onium salt-based coupling reagents are generally recommended over standard carbodiimides.[2] Reagents like HATU , HBTU , and COMU have shown higher efficiency.[2][4] While direct comparative data for this compound is limited, studies on the analogous Fmoc-protected phenylglycine suggest that COMU or DEPBT, when used with a hindered base like 2,4,6-trimethylpyridine (TMP), can significantly reduce racemization.[2] HATU is generally considered more reactive than HBTU and is highly effective for hindered couplings.[4]
Q4: What is a "double coupling" protocol and when should I use it?
A4: A double coupling protocol involves repeating the amino acid coupling step with fresh reagents before proceeding to the next deprotection step.[5] This is a common and effective strategy to drive the reaction to completion when coupling sterically hindered amino acids like this compound, especially if a Kaiser test indicates an incomplete reaction after the first coupling.[5]
Troubleshooting Guides
Issue 1: Presence of a Diastereomeric Impurity in the Final Product
-
Potential Cause: Epimerization of the D-phenylglycine residue during the coupling step. This is often exacerbated by the use of strong, non-hindered bases (like DIPEA) and prolonged activation times.[5]
-
Troubleshooting Steps:
-
Optimize Base Selection: Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP).[5]
-
Minimize Pre-activation Time: Add the coupling reagent and base to the amino acid immediately before adding the mixture to the resin.
-
Control Temperature: Perform the coupling reaction at room temperature or 0°C. Avoid elevated temperatures.[5]
-
Change Coupling Reagent: Switch to a coupling reagent known for low racemization, such as COMU or DEPBT.[2] The use of additives like HOBt or OxymaPure with carbodiimide reagents can also suppress epimerization.[5]
-
Issue 2: Significant Deletion Sequence (Missing D-Phg) in LC-MS Analysis
-
Potential Cause: Incomplete coupling due to the steric hindrance of the phenylglycine side chain.[][2]
-
Troubleshooting Steps:
-
Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[5]
-
Increase Reagent Equivalents: Use a higher excess (3-4 equivalents) of this compound and the coupling reagent.[6]
-
Extend Coupling Time: Increase the coupling time to 4 hours or even overnight, while monitoring for potential epimerization.[6]
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU.[4]
-
Capping: If incomplete coupling persists, cap the unreacted free amines with an agent like acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[2]
-
Issue 3: Low Peptide Yield and Presence of Truncated Product (Especially with N-terminal Pro or Gly)
-
Potential Cause: Diketopiperazine (DKP) formation at the dipeptide stage, leading to cleavage from the resin.[3]
-
Troubleshooting Steps:
-
Use in situ Neutralization Protocols: This method minimizes the time the N-terminal amine is free and susceptible to intramolecular cyclization.[7]
-
Incorporate the first two amino acids as a dipeptide: This strategy bypasses the dipeptide-resin intermediate that is prone to DKP formation.
-
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
Note: This data is extrapolated from studies on various sterically hindered and racemization-prone amino acids, including Fmoc-Phg-OH, and serves as a general guideline. Optimal conditions for this compound may require empirical determination.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low to Moderate | Highly efficient for hindered couplings with rapid reaction times.[4][8] |
| HBTU/DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU.[4][8] |
| COMU/TMP | 93 - 100 | Very Low | Reported to be very effective at preventing Phg racemization when paired with a hindered base.[2] |
| PyBOP/DIPEA | 90 - 97 | Low to Moderate | Similar in efficacy to HBTU.[8] |
| DIC/OxymaPure® | 92 - 97 | Very Low | OxymaPure® is an excellent additive for suppressing racemization with carbodiimide reagents.[8] |
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency for the sterically hindered this compound.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU mixture and immediately add the activated solution to the resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test to monitor for the disappearance of free primary amines. A negative result (yellow beads) indicates complete coupling.[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and isopropanol (3x).[8]
Protocol 2: Double Coupling Protocol for Incomplete Reactions
This protocol should be implemented if the Kaiser test is positive after the initial coupling attempt.
-
First Coupling: Perform the coupling as described in Protocol 1.
-
Monitoring: Perform a Kaiser test. If the result is positive (blue/purple beads), proceed to the next step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (steps 2 and 3). Add this solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Once complete, wash the resin extensively with DMF and DCM.
Visualizations
Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
References
Technical Support Center: Purification of Peptides Containing D-Phenylglycine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of synthetic peptides incorporating D-phenylglycine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of D-phenylglycine-containing peptides, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peptide Solubility | The presence of the hydrophobic D-phenylglycine residue can decrease overall peptide solubility in aqueous solutions.[1] High hydrophobicity can lead to intermolecular aggregation.[1][2] | - Perform a small-scale solubility test first. - Initially attempt to dissolve the peptide in sterile, distilled water or a simple buffer.[1] - If insoluble, use an organic co-solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to create a concentrated stock solution, then slowly add it to your aqueous buffer.[1][2] Keep the final organic solvent concentration low (typically <1%) in biological assays.[1] - Adjust the pH of the solution. For acidic peptides, a slightly basic solution (e.g., 0.1M ammonium bicarbonate) may improve solubility. For basic peptides, a slightly acidic solution (e.g., 10-30% acetic acid) can be used.[1][3][4] The peptide will be most soluble at a pH furthest from its isoelectric point (pI).[1] |
| Peptide Aggregation During Purification | Hydrophobic sequences, including those with D-phenylglycine, are prone to aggregation.[5][6] This can be exacerbated by the formation of secondary structures.[5] Aggregation can lead to poor peak shape and low recovery in RP-HPLC. | - Add chaotropic salts such as Guanidine HCl or Urea to the mobile phase to disrupt hydrogen bonding. - Switch to a different solvent like N-methylpyrrolidone (NMP) or add Dimethylsulfoxide (DMSO) to the mobile phase.[6] - Increase the temperature of the column during chromatography.[6] - Consider using a different resin for synthesis, such as TentaGel, which can reduce aggregation.[6] |
| Poor Peak Shape or Broad Peaks in HPLC | Co-elution of impurities.[7] - Aggregation of the peptide on the column. - Secondary interactions with the stationary phase. | - Optimize the HPLC gradient to improve separation. A shallower gradient may resolve closely eluting species.[8] - Ensure complete dissolution of the peptide before injection. - Add ion-pairing agents like Trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[] The typical concentration is 0.05-0.1%.[] - Consider using a different stationary phase (e.g., C8 instead of C18 for very hydrophobic peptides).[] |
| Presence of Diastereomers (Epimers) | Racemization of the D-phenylglycine residue during solid-phase peptide synthesis (SPPS), particularly during the amino acid activation and coupling steps.[8][10] The use of certain bases can promote epimerization.[10] | - Use a non-racemizing coupling reagent such as COMU.[8][10] - Employ a base with lower basicity like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP).[8][10] - Chiral chromatography may be necessary to separate the diastereomers. This often requires specialized chiral stationary phases (CSPs).[11] |
| Low Recovery After Lyophilization | The peptide may be lost due to poor solubility in the final aqueous solution before lyophilization. Some peptides can adhere to glass surfaces. | - Ensure the peptide is fully dissolved in the final solution before freezing. The use of a minimal amount of organic solvent (e.g., acetonitrile) can aid solubility.[12] - Lyophilize from a solution containing a volatile buffer (e.g., ammonium bicarbonate) if compatible with the peptide. - Consider salt content, as variations can affect solubility.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying peptides containing D-phenylglycine?
A1: The standard and most common technique for purifying peptides containing D-phenylglycine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][][14] This method separates the target peptide from impurities based on hydrophobicity.[14]
Q2: Which stationary phase is recommended for the RP-HPLC purification of D-phenylglycine peptides?
A2: A C18 stationary phase is typically used for peptide purification.[8] For more hydrophobic peptides, a C8 or C4 column might be more suitable.[]
Q3: What mobile phases are commonly used in RP-HPLC for these peptides?
A3: The most common mobile phase system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8] A linear gradient of increasing Mobile Phase B is used to elute the peptide.[8]
Q4: How can I improve the separation of my D-phenylglycine peptide from its diastereomer (L-phenylglycine version)?
A4: Separating diastereomers often requires specialized chromatographic techniques. A shallow gradient during RP-HPLC may enhance separation.[8] However, for complete resolution, chiral chromatography using a Chiral Stationary Phase (CSP) may be necessary.[11]
Q5: My peptide containing D-phenylglycine is aggregating. What can I do?
A5: Aggregation is a common issue with hydrophobic peptides.[6] To mitigate this during purification, you can try switching to solvents like N-methylpyrrolidone (NMP) or adding DMSO to the mobile phase.[6] Sonicating the reaction mixture or coupling at a higher temperature during synthesis can also help.[6] The addition of chaotropic salts can also disrupt the hydrogen bonding that leads to aggregation.[6]
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a D-Phenylglycine Containing Peptide
This protocol outlines a general procedure for the purification of a crude peptide containing D-phenylglycine using RP-HPLC.
Materials:
-
Crude lyophilized peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column
-
HPLC system with UV detector
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.1% TFA in water.
-
Mobile Phase B: Prepare a solution of 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5-65% Mobile Phase B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.[8]
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
-
Lyophilization:
-
Pool the fractions containing the pure peptide.
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a powder.[8]
-
Protocol 2: Small-Scale Solubility Testing
This protocol describes a method to determine the optimal solvent for your D-phenylglycine-containing peptide before attempting to dissolve the entire batch.
Materials:
-
Small aliquot of lyophilized peptide
-
Variety of solvents:
-
Water (sterile, distilled)
-
Phosphate-buffered saline (PBS)
-
0.1% Ammonium bicarbonate
-
10% Acetic acid
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Initial Test in Water:
-
Place a small, known amount of the peptide into a microcentrifuge tube.
-
Add a small volume of water and vortex for 30 seconds.
-
Visually inspect for dissolution.
-
-
Testing with pH Adjustment (if insoluble in water):
-
If the peptide has a net negative charge (acidic), test solubility in 0.1% ammonium bicarbonate.
-
If the peptide has a net positive charge (basic), test solubility in 10% acetic acid.
-
-
Testing with Organic Co-solvents (if still insoluble):
-
To a new, dry aliquot of the peptide, add a small volume of 100% DMSO or ACN.
-
Vortex until dissolved. This will create a stock solution.
-
Slowly add this stock solution dropwise to an aqueous buffer, vortexing gently, to determine if it stays in solution at the desired final concentration.
-
Visual Guides
Caption: Workflow for D-Phenylglycine Peptide Purification.
Caption: Troubleshooting Logic for Peptide Purification Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. peptide.com [peptide.com]
- 7. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
Technical Support Center: Overcoming Steric Hindrance with Boc-D-Phg-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Boc-D-Phg-OH to overcome steric hindrance in peptide synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to use in peptide synthesis?
A1: The primary challenges associated with this compound are:
-
Steric Hindrance: The bulky phenyl group directly attached to the α-carbon can physically impede the coupling reaction, leading to slower reaction times and incomplete coupling.[1][2]
-
Racemization: The α-proton of phenylglycine is more acidic than in many other amino acids, making it susceptible to racemization during the base-catalyzed activation and coupling steps.[1]
Q2: How can I improve the coupling efficiency when using this compound?
A2: To improve coupling efficiency with this sterically hindered amino acid, consider the following strategies:
-
Use Potent Coupling Reagents: Onium salt-based reagents like HATU, HBTU, and PyBOP are generally more effective than carbodiimides for hindered couplings.[2][3] HATU is often considered the most reactive.[2][4]
-
Increase Reagent Equivalents: Using a higher excess (3-4 equivalents) of this compound and the coupling reagent can help drive the reaction to completion.[3]
-
Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, may be necessary.[3]
-
Double Coupling: If the initial coupling is incomplete, performing a second coupling with fresh reagents is a common and effective strategy.[3]
Q3: What are the best practices to minimize racemization when coupling this compound?
A3: Minimizing racemization is crucial for synthesizing stereochemically pure peptides. Key strategies include:
-
Choice of Base: Use a weaker or more sterically hindered base. For instance, replacing diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or 2,4,6-collidine can reduce racemization.[1]
-
Use of Additives: When using carbodiimide coupling reagents like DIC, the addition of a racemization suppressant such as HOBt or OxymaPure is highly recommended.[5]
-
Minimize Pre-activation Time: Add the coupling reagent to the mixture of the amino acid and resin in situ rather than allowing the activated amino acid to sit in solution for an extended period.[1]
Q4: How does the incorporation of D-phenylglycine affect the final peptide's structure and function?
A4: The rigid structure of the phenylglycine residue restricts the conformational freedom of the peptide backbone.[2] This can be advantageous in drug design, as it can be used to induce specific secondary structures, such as β-turns.[6][7] By constraining the peptide into a bioactive conformation, it may overcome steric clashes that would otherwise hinder binding to a biological target.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solutions |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance.[1] | 1. Recouple: Perform a second coupling with fresh reagents. 2. Increase Equivalents: Use a higher excess of this compound and coupling reagent in subsequent syntheses.[1] 3. Extend Reaction Time: Increase the coupling time to 4 hours or overnight.[3] 4. Switch Reagents: Use a more potent coupling reagent like HATU.[3] |
| Presence of a deletion sequence (missing Phg) in LC-MS | Inefficient coupling reaction.[1] | In addition to the solutions for a positive Kaiser test, ensure all reagents are of high quality and anhydrous.[1] |
| Two closely eluting peaks in HPLC of the final product (when using enantiomerically pure this compound) | Racemization during the coupling step.[1] | 1. Change Coupling Reagent: Use a low-racemization reagent like COMU. 2. Use a Weaker Base: Switch from DIPEA to a more hindered and weaker base like 2,4,6-trimethylpyridine (TMP).[1] 3. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after adding the base.[1] |
| Difficulty in separating diastereomers by RP-HPLC (when using Boc-DL-Phg-OH) | The product is an inherent mixture of diastereomers. | 1. Optimize HPLC Method: Use a shallower gradient, a lower flow rate, or a column with a different stationary phase (e.g., phenyl-hexyl). 2. Consider Chiral Chromatography: For baseline separation, a chiral HPLC column may be necessary. |
Quantitative Data Summary
Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the expected performance of various coupling reagents for sterically hindered amino acids like this compound. The data is extrapolated from studies on challenging couplings and should be used as a guide for optimization.
| Coupling Reagent/Method | Typical Coupling Time | Racemization Risk | Typical Coupling Yield (%) | Key Considerations |
| HATU / DIPEA | 1 - 4 hours | Low | 95 - 99 | Highly efficient and fast for hindered couplings; often the first choice.[2][3][5] |
| HBTU / DIPEA | 2 - 4 hours | Low | 90 - 98 | A reliable and widely used reagent, though slightly less reactive than HATU.[4][5] |
| PyBOP / DIPEA | 30 min - 2 hours | Low | 90 - 98 | Reliable phosphonium salt reagent; byproducts are less hazardous than those of BOP.[3][8] |
| DIC / OxymaPure® | 3 - 6 hours | Very Low | 92 - 97 | OxymaPure® is an excellent additive for suppressing racemization and is a safer alternative to HOBt-based methods.[5] |
| DIC / HOBt | 2 - 6 hours | Low to Moderate | - | Cost-effective standard method where HOBt suppresses racemization.[2] |
Typical Reaction Parameters for this compound Coupling
| Parameter | Value | Notes |
| This compound | 3 - 4 equivalents | An excess is used to drive the coupling reaction to completion.[2] |
| Coupling Reagent (e.g., HATU) | 2.9 - 3.9 equivalents | Relative to the resin substitution.[2] |
| Base (e.g., DIPEA) | 6 - 8 equivalents | Used for both neutralization and activation steps.[2] |
| Coupling Time | 2 - 4 hours | May require longer times or double coupling.[2][3][4] |
| Crude Peptide Purity (Sequence) | >90% is achievable | Dependent on optimized coupling conditions.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[3]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[3]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Low-Racemization Coupling of this compound using DIC/OxymaPure®
This protocol is a robust and safer alternative using a carbodiimide activator, with a focus on minimizing racemization.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.[5]
-
Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.[5]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizations
Experimental Workflow: this compound Coupling Cycle
Caption: A typical solid-phase peptide synthesis (SPPS) cycle for the incorporation of this compound.
Troubleshooting Decision Tree for Incomplete Coupling
Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.
Conceptual Diagram: Overcoming Steric Hindrance via Conformational Constraint
Caption: Incorporation of this compound can induce a β-turn, pre-organizing the peptide for optimal receptor binding and avoiding steric clashes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Conditions for Boc-D-Phg-OH Coupling
Welcome to the technical support center for optimizing the coupling of N-tert-butoxycarbonyl-D-phenylglycine (Boc-D-Phg-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into peptide sequences. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, a derivative of phenylglycine known for being prone to racemization and incomplete coupling.[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield (Positive Kaiser test after coupling) | Incomplete activation or insufficient reactivity of the coupling reagent: Standard coupling reagents may not be efficient enough for the sterically bulky phenylglycine residue.[1] Steric Hindrance: The phenyl side chain of Phg can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] Peptide Aggregation: Hydrophobic sequences containing phenylglycine can be prone to aggregation on the solid support, limiting reagent access.[1][2] | Optimize the Coupling Reagent: Switch to a more powerful onium salt-based coupling reagent. HATU is generally more reactive than HBTU and is highly effective for hindered couplings. For carbodiimide-mediated couplings, the addition of OxymaPure can enhance efficiency.[1][3] Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours up to 4 hours, or consider an overnight reaction. A moderate increase in temperature (e.g., to 30-40°C) can improve kinetics, but must be balanced against the increased risk of racemization.[1][4] Perform a Double Coupling: After the initial coupling reaction, filter the reagents and repeat the coupling step with a fresh solution of activated this compound.[1][3] Address Aggregation: Use a low-load resin to increase the distance between peptide chains. Incorporate structure-breaking solvents like isopropanol in the coupling solvent mixture if aggregation is suspected.[1] |
| High Levels of Racemization (Presence of diastereomeric impurities in the final product) | Oxazolone Formation: The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated Boc-amino acid. The α-proton of this intermediate is acidic and easily abstracted by a base, leading to a loss of stereochemistry.[1][5] Base Type and Concentration: The type and amount of tertiary amine base used significantly impact racemization. Stronger, less sterically hindered bases promote racemization more readily.[1][5] High Reaction Temperature: Higher temperatures increase the rate of both coupling and racemization, but often favor racemization.[1] Prolonged Pre-activation Time: Allowing the activated amino acid to sit in solution for an extended period before adding it to the amine component increases the opportunity for epimerization.[1] | Select Appropriate Reagents and Additives: The use of additives like HOBt, and particularly its non-explosive alternative OxymaPure, with carbodiimide reagents (e.g., DIC) can suppress racemization by forming more stable active esters. Reagents like DEPBT and COMU are also reported to reduce racemization.[1][5][6] Optimize Base Selection: Use a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or a highly hindered base like 2,4,6-trimethylpyridine (TMP). Use the minimum necessary amount of base.[1][3][6] Control Temperature: Perform the coupling at 0°C or room temperature. Avoid elevated temperatures unless absolutely necessary to overcome severe steric hindrance. Low temperatures are consistently recommended for carbodiimide-mediated couplings.[1] Minimize Pre-activation Time: Use in situ activation, where the coupling reagent is added to the vessel containing the resin and the protected amino acid, or keep pre-activation times to a minimum (e.g., 1-2 minutes).[1][3] |
| Formation of Deletion Sequences | Incomplete Coupling: This is a direct result of low coupling efficiency, where a portion of the peptide chains fail to incorporate the this compound residue. | Employ Capping: After the coupling step, any unreacted free amines can be "capped" by acetylation using acetic anhydride. This prevents them from reacting in subsequent coupling steps, thus avoiding the formation of deletion sequences.[2] In addition to capping, implement the solutions for "Low or No Coupling Yield" to improve the efficiency of the initial coupling. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: Phenylglycine (Phg) is an amino acid with a bulky phenyl group directly attached to the α-carbon. This structure presents significant steric hindrance, which can slow down or prevent the formation of the amide bond.[1] Furthermore, the α-proton of activated phenylglycine is particularly susceptible to base-catalyzed abstraction, leading to a high risk of racemization during the coupling step.[1]
Q2: What is the recommended starting temperature and time for a this compound coupling reaction?
A2: A good starting point for coupling this compound is room temperature for 2 to 4 hours.[1] It is crucial to monitor the reaction's progress using a method like the Kaiser test to detect free primary amines. If the reaction is incomplete, you can extend the time or refer to the troubleshooting guide. For methods known to be prone to racemization, such as those using carbodiimides, starting the reaction at 0°C is recommended.[1]
Q3: Which coupling reagent is best for minimizing racemization with this compound?
A3: While specific data for this compound is limited, studies on other racemization-prone amino acids suggest that coupling reagents like COMU or DEPBT, when used with a hindered base like TMP, can significantly reduce racemization.[1][6] For carbodiimide-based methods, using DIC with an additive like OxymaPure is an excellent choice for suppressing racemization.[1]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the practice of repeating a coupling step with fresh reagents after the first attempt is incomplete.[1][3] This is a common strategy for difficult or sterically hindered amino acids like this compound. You should consider using it if a Kaiser test remains positive after an extended initial coupling time (e.g., >2 hours).[1]
Q5: How does the choice of base affect the coupling reaction?
A5: The base is critical for neutralizing the protonated N-terminus of the peptide chain and for activating some coupling reagents. However, the base is also the primary cause of racemization by abstracting the α-proton of the activated amino acid.[1][5] Stronger, less hindered bases like DIPEA increase this risk. Weaker or more hindered bases like NMM or TMP are recommended to minimize racemization.[1][3][6]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the performance of various coupling reagents suitable for hindered amino acids like this compound. This data is extrapolated from studies on sterically challenging couplings and should be used as a starting point for optimization.
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Racemization Risk | Key Considerations |
| HATU / DIPEA | Aminium/Uronium Salt | 1 - 4 hours | Low | Highly efficient and fast for hindered couplings. Considered one of the most effective reagents.[1] |
| HBTU / DIPEA | Aminium/Uronium Salt | 2 - 4 hours | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[1] |
| DIC / HOBt | Carbodiimide + Additive | 2 - 6 hours | Low to Moderate | Cost-effective standard method. HOBt suppresses racemization. The diisopropylurea byproduct is soluble in common solvents.[1][5] |
| DIC / OxymaPure | Carbodiimide + Additive | 2 - 6 hours | Low | OxymaPure is a highly effective, non-explosive alternative to HOBt for suppressing racemization.[1][3] |
| DEPBT | Phosphonium Salt | 2 - 6 hours | Very Low | Known for its remarkable resistance to racemization.[5] |
| COMU | Uronium Salt | 1 - 4 hours | Very Low | A modern, highly efficient reagent that is also known to suppress racemization effectively.[1][6] |
Mandatory Visualization
Caption: General experimental workflow for this compound coupling in SPPS.
Caption: Troubleshooting decision tree for this compound coupling.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids like this compound.
-
Resin Preparation, Deprotection, and Neutralization:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Boc deprotection using 25-50% TFA in DCM (1 x 2 min, 1 x 30 min).
-
Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).
-
Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).
-
Wash again with DMF (3x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the peptide-resin.
-
-
Reaction:
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Racemization Suppression using DIC/OxymaPure
This protocol is recommended when minimizing racemization is the highest priority.
-
Resin Preparation, Deprotection, and Neutralization:
-
Follow steps 1-4 from Protocol 1. For potentially sensitive sequences, consider replacing DIPEA with a weaker base like NMM for neutralization.
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add this solution to the resin, followed by the addition of DIC (3 eq.).
-
-
Reaction:
-
Shake the reaction mixture for 3-6 hours at room temperature. For maximum racemization suppression, the reaction can be started at 0°C and allowed to slowly warm to room temperature.
-
-
Monitoring and Washing:
-
Follow step 4 from Protocol 1.
-
References
Identifying and minimizing deletion sequences in peptides with Boc-D-Phg-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Phg-OH in solid-phase peptide synthesis (SPPS). Our goal is to help you identify and minimize deletion sequences to ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a concern when using this compound?
A1: Deletion sequences are impurities in a synthetic peptide where one or more amino acid residues are missing from the intended sequence.[1] They are a significant concern because they can be difficult to separate from the desired full-length peptide due to similar physicochemical properties. The presence of deletion sequences can compromise the biological activity and overall purity of the final product.
This compound (N-tert-butyloxycarbonyl-D-phenylglycine) is particularly prone to causing deletion sequences due to steric hindrance. The bulky phenyl group on the α-carbon, combined with the large Boc protecting group, can physically obstruct the coupling reaction, leading to incomplete incorporation of the amino acid onto the growing peptide chain.[2][3]
Q2: How can I detect the presence of deletion sequences in my crude peptide product?
A2: The most effective methods for identifying deletion sequences are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1][4]
-
RP-HPLC: An analytical RP-HPLC chromatogram of the crude peptide will show the main peak for the target peptide and additional peaks for impurities. Deletion sequences, being slightly less hydrophobic, typically elute slightly earlier than the full-length peptide.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the peaks observed in the HPLC chromatogram. Deletion sequences will have a molecular weight that is lower than the target peptide, corresponding to the mass of the missing amino acid residue. For example, if a D-Phenylglycine residue is missing, the mass of the deletion sequence will be the mass of the target peptide minus approximately 233.28 Da (the mass of the this compound residue minus water).
Q3: What are the primary strategies to minimize the formation of deletion sequences when using this compound?
A3: The key to minimizing deletion sequences is to optimize the coupling efficiency of the sterically hindered this compound. The primary strategies include:
-
Using Potent Coupling Reagents: Standard coupling reagents may not be sufficient. More powerful onium salt-based reagents like HATU, HBTU, or PyBOP are recommended to overcome the steric hindrance.[3][4]
-
Performing a Double Coupling: After the initial coupling reaction, a second coupling with a fresh solution of activated this compound should be performed to ensure the reaction goes to completion.[2][3]
-
Extending Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve the yield.[3]
-
Monitoring Coupling Completion: It is crucial to perform a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines before proceeding to the next deprotection step. A positive Kaiser test indicates an incomplete coupling.[5]
-
Capping Unreacted Amines: If incomplete coupling is still observed after a double coupling, unreacted N-terminal amines can be "capped" by acetylation using acetic anhydride. This prevents them from reacting in subsequent cycles and forming deletion sequences. The capped sequences are typically easier to separate during purification.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound and provides recommended solutions.
| Issue | Potential Cause | Recommended Solutions |
| High percentage of deletion sequence corresponding to the absence of D-Phg in the final product (confirmed by HPLC-MS). | Incomplete coupling of this compound due to steric hindrance.[2][3] | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP instead of standard carbodiimides like DCC/DIC.[3][4]2. Perform a double coupling: After the first coupling, drain and add a fresh aliquot of activated this compound.[2][3]3. Increase reagent excess: Use 3-4 equivalents of this compound and coupling reagents.[3]4. Extend coupling time: Increase the reaction time to 4 hours or overnight.[3]5. Perform a capping step: After the coupling of this compound, cap any unreacted amines with acetic anhydride. |
| Kaiser test is positive (blue beads) after a single coupling of this compound. | Incomplete coupling reaction.[5] | 1. Do not proceed to the next deprotection step. 2. Perform a second coupling (double coupling). 3. If the Kaiser test is still positive after a double coupling, consider capping the unreacted amines. |
| Crude peptide shows a complex mixture of peaks in HPLC, making purification difficult. | This could be due to a combination of deletion sequences and, if using Boc-DL-Phg-OH, the formation of diastereomers.[4] | 1. For this compound, optimize the coupling conditions as described above to minimize deletion sequences. 2. If Boc-DL-Phg-OH was used, be aware that diastereomers will be present and will likely require optimized HPLC conditions for separation. [4] |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling of this compound using HATU
This protocol is recommended for incorporating the sterically hindered this compound residue.
-
Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in DMF for 30 minutes. Drain the solvent.
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction for 2 hours at room temperature.
-
Drain the reaction solution.
-
-
Washing: Wash the resin with DMF (3 x 1 minute).
-
Second Coupling:
-
Repeat step 2 to perform a second coupling.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 minute) and DCM (3 x 1 minute) before proceeding to the next deprotection step.
Protocol 2: Capping of Unreacted Amines
This protocol should be used if the Kaiser test remains positive after a double coupling.
-
Resin Preparation: After the double coupling and washing with DMF, swell the resin in fresh DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 minute) and DCM (3 x 1 minute) before proceeding to the next deprotection step.
Protocol 3: Identification of Deletion Sequences by HPLC-MS
This protocol outlines a general procedure for analyzing the crude peptide.
-
Sample Preparation:
-
Cleave a small amount of peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the peptide with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
-
HPLC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed to an electrospray ionization (ESI) mass spectrometer.
-
Mode: Positive ion mode.
-
Data Analysis: Deconvolute the mass spectra of the peaks to determine their molecular weights. Compare these with the theoretical mass of the target peptide and potential deletion sequences.
-
Visualizations
Caption: Formation of a deletion sequence due to incomplete coupling.
Caption: Troubleshooting workflow for minimizing deletion sequences.
Caption: Experimental workflow for synthesis and analysis.
References
Capping unreacted amines after Boc-D-Phg-OH coupling
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on capping unreacted amines, particularly after coupling sterically hindered amino acids like Boc-D-Phg-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a "capping" step in Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary goal of capping is to permanently block any free amino groups on the growing peptide chain that did not react during the coupling step.[1] This is typically achieved by acetylating the unreacted N-terminal amines. This process renders them unreactive to subsequent coupling cycles, which is crucial for preventing the formation of undesired deletion sequences in the final peptide product.[1]
Q2: What are deletion sequences and why are they problematic?
A2: Deletion sequences are impurity peptides that are missing one or more amino acid residues from the target sequence. They arise when an amino acid coupling reaction is incomplete and the unreacted amines are not blocked before the next coupling cycle. These impurities can be difficult to separate from the desired full-length peptide during purification due to their similar size and chemical properties, ultimately reducing the overall yield and purity of the synthesis.[1][2][3][4]
Q3: When should I perform a capping step?
A3: A capping step is recommended when monitoring tests indicate that an amino acid coupling reaction is incomplete, especially after a second coupling attempt (a "double coupling") has also failed to go to completion.[2][5][6] It is particularly important when working with sterically hindered amino acids, like this compound, where coupling efficiency may be lower.[7][8]
Q4: What are the standard reagents used for capping?
A4: The most common and universally accepted capping solution consists of acetic anhydride as the acetylating agent, used in combination with a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA).[1][3] The reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][3]
Q5: How can I verify that the capping reaction was successful?
A5: The success of the capping reaction can be verified using a qualitative colorimetric test to check for the presence of free primary amines. The Kaiser (ninhydrin) test is most common.[2][9] Before capping, a positive Kaiser test (indicated by an intense blue/purple color) shows the presence of unreacted amines. After a successful capping procedure, the Kaiser test should be negative (the beads and solution will be yellow or colorless), confirming that the free amines have been acetylated.[2][3][10]
Q6: Are there alternatives to acetic anhydride for capping?
A6: Yes, in situations where acetic anhydride is restricted or unavailable, other reagents can be used. Propionic anhydride can serve a similar function.[11] Another alternative capping mixture that has been used is a solution of dichloromethane (DCM), methanol (MeOH), and DIPEA, often in a 17:2:1 ratio.[11][12]
Troubleshooting Guide
Issue: A positive Kaiser test is observed after the initial this compound coupling step.
-
Potential Cause: The coupling of this compound, a sterically hindered amino acid, is often inefficient and may not go to completion under standard reaction times.[7][8] The bulky phenyl group and the Boc protecting group can physically obstruct the reaction.[7]
-
Recommended Solution: The most straightforward first step is to perform a "double coupling." This involves draining the reaction vessel, washing the resin, and repeating the coupling step with a fresh solution of activated this compound.[2][13] For difficult couplings, extending the reaction time or switching to a more powerful coupling reagent like HATU or HCTU may also be beneficial.[2][6]
Issue: The Kaiser test remains positive even after a double coupling.
-
Potential Cause: Significant peptide aggregation on the solid support may be limiting reagent access to the unreacted amines, or the steric hindrance of the sequence is too great for the chosen coupling conditions.[13][14]
-
Recommended Solution: At this point, it is crucial to cap the remaining unreacted amines to prevent the formation of deletion sequences.[2][6] Proceed with a standard capping protocol using acetic anhydride. This will terminate the elongation of these failed sequences, making them easier to remove during the final purification.[3]
Issue: Capping was performed, but the final peptide product shows low purity.
-
Potential Cause:
-
Incomplete Capping: The capping reaction itself may not have gone to completion. This can happen if the capping solution was not freshly prepared or if the reaction time was insufficient.
-
Formation of Other Impurities: While capping prevents deletion sequences, other side reactions unrelated to incomplete coupling (e.g., racemization, side-chain reactions) may be occurring at other points in the synthesis.[10]
-
-
Recommended Solution:
-
Verify Capping: Always perform a Kaiser test after the capping step to ensure it was successful.[2] If the test is positive, the capping procedure should be repeated.[3][9]
-
Analyze Impurities: Use mass spectrometry (MS) to analyze the crude product. This will help identify the nature of the impurities. Truncated sequences (caused by successful capping) will be present, but if other unexpected masses are observed, it points to different problems in the synthesis that need to be addressed.[4][15]
-
Decision-Making Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
Quantitative Data
Comparison of Standard Capping Reagent Compositions
| Capping Agent | Base | Solvent | Typical Concentration / Ratio | Reaction Time (Typical) | Reference |
| Acetic Anhydride | Pyridine | DMF | 3:2 (Acetic Anhydride:Pyridine) | 30 min | [12] |
| Acetic Anhydride | DIPEA | DMF | 50 eq. Acetic Anhydride, 50 eq. DIPEA | 30 min | [9] |
| Acetic Anhydride | DIPEA | DMF or other | 0.5-5% v/v Acetic Anhydride, 0.2-2% v/v DIPEA | ~10-20 min | [16] |
| N/A | DIPEA / MeOH | DCM | 17:2:1 (DCM:MeOH:DIPEA) | 45-60 min | [12] |
Equivalents (eq.) are based on the initial loading substitution of the resin.
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol describes the standard procedure for acetylating unreacted primary amines on the peptide-resin after a failed coupling step.
-
Resin Preparation: Following the incomplete coupling reaction, drain the coupling solution from the reaction vessel. Wash the peptide-resin extensively with DMF (3 to 5 times) to remove residual reagents.[1][9]
-
Capping Solution Preparation: Freshly prepare the capping solution. A common formulation is a mixture of acetic anhydride and a base (like pyridine or DIPEA) in DMF. For example, use a 3:2 ratio of acetic anhydride to pyridine.[12]
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully suspended.[1]
-
Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.[3][9]
-
Post-Capping Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 to 5 times) to remove all traces of the capping reagents and byproducts.[1][3]
-
Verification: Perform a Kaiser test (see Protocol 2) to confirm the absence of free amines. If the test is negative (yellow), you can proceed to the next Fmoc-deprotection step. If the test remains positive, the capping procedure should be repeated.[3][9]
Protocol 2: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the resin, used to monitor coupling and capping steps.
-
Reagent Preparation:
-
Sample Preparation: Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel. Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents. Place the washed beads into a small glass test tube.[6]
-
Reaction: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[4][6]
-
Observation & Interpretation:
Capping Mechanism Visualization
Caption: Simplified mechanism of amine capping with acetic anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: HPLC Purification of Diastereomeric Peptides Containing D-Phenylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of diastereomeric peptides that incorporate D-phenylglycine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate diastereomeric peptides containing D-phenylglycine using reversed-phase HPLC (RP-HPLC)?
A1: Diastereomers are stereoisomers that are not mirror images of each other. While they have different physicochemical properties, these differences can be very subtle. In the context of peptides containing D-phenylglycine, the diastereomers often have very similar hydrophobicity.[1] Since RP-HPLC primarily separates molecules based on hydrophobicity, achieving baseline resolution between these closely related species can be difficult.[2] The subtle differences in their three-dimensional structures, however, can be exploited to achieve separation.[1][3]
Q2: What is the fundamental difference between using a standard reversed-phase column (like C8 or C18) and a chiral stationary phase (CSP) for separating these diastereomers?
A2: Standard C8 or C18 columns separate diastereomers based on subtle differences in their overall hydrophobicity and secondary structure, which are influenced by the stereochemistry of the D-phenylglycine residue.[3] Chiral stationary phases, on the other hand, are designed with a chiral selector immobilized on the stationary phase. This allows for direct, stereospecific interactions with the peptide diastereomers, leading to differential retention and often more effective separation.[4] While RP-HPLC on achiral phases can be effective, chiral HPLC is often the method of choice for unambiguous confirmation and quantification of stereochemical purity.[5]
Q3: How does the mobile phase composition, particularly the use of ion-pairing agents like trifluoroacetic acid (TFA), affect the separation?
A3: Mobile phase composition is a critical factor in optimizing the separation of diastereomeric peptides. Ion-pairing agents like TFA are commonly used in peptide separations to improve peak shape by minimizing undesirable interactions with the stationary phase.[2] TFA can also influence the selectivity between diastereomers. The concentration of TFA and the choice of the organic modifier (typically acetonitrile) can alter the retention times and resolution. For sensitive mass spectrometry detection, formic acid is often used as an alternative to TFA, as TFA can cause signal suppression.[6]
Q4: Can temperature be used to improve the resolution of D-phenylglycine containing peptide diastereomers?
A4: Yes, adjusting the column temperature can be a powerful tool for optimizing separation. Temperature changes can alter the viscosity of the mobile phase, the kinetics of mass transfer, and the conformational state of the peptides, all of which can affect selectivity and resolution.[3] Increasing the temperature can sometimes improve peak shape and enhance the resolution between diastereomers.[1] It is advisable to screen a range of temperatures (e.g., 30°C to 60°C) during method development to find the optimal condition for your specific peptide pair.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Diastereomers | Gradient is too steep: The diastereomers do not have enough time to interact differently with the stationary phase. | Optimize the gradient: Use a shallower gradient around the elution point of the peptides. A good starting point is a "scouting" gradient (e.g., 5-95% B over 40 minutes) to determine the approximate elution percentage, followed by a much shallower gradient in that range (e.g., a 1% or even 0.5% per minute change in organic solvent).[1][6] |
| Inappropriate stationary phase: The chosen column (e.g., C18) may not provide sufficient selectivity for the diastereomers. | Try a different stationary phase: A C8 column is less hydrophobic and may offer different selectivity.[1] For more challenging separations, consider phenyl-hexyl or cyano (CN) columns, or a chiral stationary phase for more direct stereoisomer separation.[1] | |
| Suboptimal mobile phase composition: The organic modifier or additive is not providing enough selectivity. | Change the organic modifier: If using acetonitrile, try isopropanol or methanol, as they can alter selectivity. Vary the mobile phase pH: Adjusting the pH can change the ionization state of the peptide and its interaction with the stationary phase. | |
| Temperature is not optimized: The current temperature may not be ideal for resolving the diastereomers. | Adjust the column temperature: Experiment with different temperatures (e.g., 40°C or 60°C) to see if resolution improves.[1][3] | |
| Broad Peaks | Column overload: Injecting too much sample can saturate the stationary phase. | Reduce sample load: Decrease the injection volume or the concentration of the sample.[1] |
| Secondary interactions: The peptide may be interacting with active sites on the silica packing material. | Use an appropriate mobile phase additive: Ensure an adequate concentration of an ion-pairing agent like TFA (e.g., 0.1%) to minimize these interactions. | |
| Injection solvent mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase: If solubility is an issue, use a minimal amount of a stronger solvent and then dilute with the initial mobile phase.[1] | |
| Extra-column band broadening: Issues with tubing, fittings, or detector cell volume. | Minimize extra-column volume: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly made to avoid dead volume. | |
| Peak Tailing | Secondary silanol interactions: Free silanol groups on the silica backbone interacting with the peptide. | Use an acidic mobile phase: A low pH mobile phase (e.g., with 0.1% TFA) will protonate the silanol groups and reduce these interactions. Use a base-deactivated column: Modern, high-purity silica columns are designed to have minimal residual silanol activity. |
| Column contamination or degradation: Buildup of contaminants on the column frit or degradation of the stationary phase. | Flush the column: Use a strong solvent wash to clean the column. If the problem persists, the column may need to be replaced. Use a guard column: A guard column can protect the analytical column from contaminants. | |
| Variable Retention Times | Inadequate column equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection. | Ensure sufficient equilibration time: Allow at least 10-15 column volumes of the initial mobile phase to pass through the column before each injection. |
| Inconsistent mobile phase preparation: Variations in the composition of the mobile phase between runs. | Prepare fresh mobile phase accurately: Ensure precise measurements of all components and prepare fresh mobile phase regularly. | |
| Temperature fluctuations: The ambient temperature around the column is not stable. | Use a column oven: A column oven will maintain a constant and consistent temperature. |
Quantitative Data
Table 1: Illustrative HPLC Separation Data for Diastereomeric Peptides
| Peptide Sequence | Column | Temperature (°C) | Gradient (%B/min) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) | Reference |
| Ac-EAEKAAKE-(D-Ile)-EKAAKEAEK-amide | C8 | 30 | 1 | 35.2 | 36.1 | ~1.5 | [3] |
| Ac-EAEKAAKE-(L-Ile)-EKAAKEAEK-amide | C8 | 65 | 1 | 32.5 | 33.2 | ~1.2 | [3] |
| Ac-EAEKAAKE-(D-Ile)-EKAAKEAEK-amide | C18 | 30 | 1 | 40.8 | 41.8 | ~1.6 | [3] |
| Ac-EAEKAAKE-(L-Ile)-EKAAKEAEK-amide | C18 | 65 | 1 | 37.9 | 38.7 | ~1.3 | [3] |
| D/L-Phenylglycine | Chiral Ligand-Exchange | Ambient | Isocratic | Not specified | Not specified | 0.98 | [7] |
Note: The data for the Ac-EAEKAAKE... peptides are for diastereomers containing D/L-Isoleucine, which serves as a relevant model for the separation of diastereomers with similar hydrophobicity.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purification of D-Phenylglycine Containing Diastereomeric Peptides
This protocol provides a starting point for the purification of crude diastereomeric peptides synthesized using DL-phenylglycine.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO to aid solubility).
-
Dilute the dissolved peptide with the initial mobile phase (Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient pump and UV detector.
-
Column: A C18 or C8 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column dimensions (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: UV absorbance at 220 nm.
-
Column Temperature: Start at ambient temperature or a slightly elevated temperature (e.g., 40°C).[6]
-
Gradient:
-
Perform an initial "scouting" run with a relatively steep gradient (e.g., 5% to 95% B over 30-40 minutes) to determine the approximate elution time of the diastereomers.
-
Based on the scouting run, develop a shallower gradient around the elution point of the target peptides to improve resolution (e.g., a 10-20% gradient window over 30-60 minutes).[6]
-
-
-
Fraction Collection and Analysis:
-
Collect fractions as the peaks elute.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired, separated diastereomers.
-
-
Post-Purification:
-
Pool the pure fractions of each diastereomer.
-
Lyophilize the pooled fractions to obtain the purified peptides as a fluffy white powder.
-
Protocol 2: Chiral HPLC for Stereochemical Purity Analysis
This protocol is a general guideline for analyzing the stereochemical purity of a D-phenylglycine containing peptide.
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide in the mobile phase.
-
-
HPLC System and Column:
-
HPLC System: An analytical HPLC system with a gradient pump and UV detector.
-
Column: A chiral stationary phase (CSP) column known for separating amino acid and peptide stereoisomers (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC T, or a ligand-exchange column).[4]
-
-
Mobile Phases:
-
Mobile phase composition is highly dependent on the specific chiral column used. Consult the column manufacturer's guidelines.
-
Common mobile phases for chiral separations of peptides include mixtures of alcohols (methanol, ethanol), acetonitrile, and water, often with acidic or basic additives to control ionization.[4]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Detection: UV absorbance at a suitable wavelength (e.g., 214 nm or 220 nm).
-
Column Temperature: Maintain a constant temperature as recommended by the column manufacturer.
-
Elution: Isocratic or gradient elution may be used, depending on the specific application and column.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different diastereomers.
-
Calculate the percentage of each diastereomer based on the peak areas in the chromatogram to determine the stereochemical purity.[5]
-
Visualizations
Caption: Workflow for the purification of diastereomeric peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. renyi.hu [renyi.hu]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Mass Spectrometry Analysis of Peptides with Boc-D-Phg-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide chemistry, the incorporation of unnatural amino acids such as Boc-D-Phg-OH (tert-butyloxycarbonyl-D-phenylglycine) offers a powerful strategy to modulate the pharmacological properties of peptides. Accurate and detailed analysis of these modified peptides is paramount for successful research and development. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound against their unmodified counterparts, supported by established fragmentation principles and experimental considerations.
The presence of the this compound moiety introduces distinct characteristics in mass spectrometry analysis, primarily influencing the peptide's fragmentation pattern and chromatographic behavior. Understanding these differences is crucial for unambiguous identification and characterization.
Performance Comparison in Mass Spectrometry
The introduction of the this compound modification significantly alters the mass spectrometric profile of a peptide compared to its standard, unprotected analogue. Key differences are observed in molecular weight, fragmentation pathways, and chromatographic retention.
Data Presentation: Quantitative Comparison
To illustrate the expected differences, the following table summarizes the anticipated mass spectrometric and chromatographic properties of a model peptide (e.g., a hypothetical tripeptide Gly-Ala-Val) versus the same peptide with an N-terminal this compound modification.
| Feature | Standard Peptide (Gly-Ala-Val) | Peptide with this compound | Rationale for Difference |
| Monoisotopic Mass (Da) | 273.16 | 522.28 | Addition of the this compound group (mass = 249.12 Da). |
| Observed m/z ([M+H]⁺) | 274.17 | 523.29 | Protonated molecular ions are observed in the mass spectrometer. |
| Chromatographic Behavior | Shorter retention time in reversed-phase chromatography. | Longer retention time in reversed-phase chromatography. | The phenyl group and the Boc protecting group increase the hydrophobicity of the peptide, leading to stronger interaction with the stationary phase.[1] |
| Key MS/MS Fragment Ion | Predominantly b- and y-type fragment ions from peptide backbone cleavage. | Prominent neutral loss of the Boc group (100 Da) from the precursor ion.[1] | The Boc group is highly labile and readily fragments under collision-induced dissociation (CID).[1] |
| Ionization Efficiency | Generally good. | Can be influenced by the lability of the Boc group, potentially leading to in-source fragmentation.[2] | The ease of fragmentation of the Boc group can sometimes occur in the ion source before mass analysis. |
Mandatory Visualization
Fragmentation Pathway of a Boc-Protected Peptide
The following diagram illustrates the characteristic fragmentation pattern of a peptide N-terminally modified with a Boc-protected amino acid upon collision-induced dissociation (CID). The primary fragmentation event is the neutral loss of the Boc group, followed by the typical peptide backbone cleavages that produce b- and y-ions for sequence confirmation.
Fragmentation of a peptide containing a Boc-protected amino acid.
Experimental Workflow for LC-MS/MS Analysis
The diagram below outlines a typical workflow for the analysis of a synthetic peptide containing this compound, from sample preparation to data analysis.
General workflow for the LC-MS/MS analysis of modified peptides.
Experimental Protocols
Accurate mass spectrometric analysis of peptides containing this compound requires well-defined experimental methods. The following protocols provide a general guideline and may need optimization based on the specific peptide and instrumentation.
1. Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.[1] Sonication may be required for peptides with poor solubility.
-
Dilution: Further dilute the stock solution with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to high ng/mL range).
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for peptide separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient for a 30-minute run might be:
-
0-5 min: 5% B
-
5-25 min: 5-60% B
-
25-26 min: 60-95% B
-
26-28 min: 95% B
-
28-30 min: 95-5% B
-
An adjusted, shallower gradient may be necessary due to the increased hydrophobicity of the this compound containing peptide.[1]
-
-
Flow Rate: 0.3 - 0.5 mL/min for analytical scale columns.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: Optimized to minimize in-source fragmentation of the Boc group. Softer ionization conditions are preferable.[2]
-
Data Acquisition:
-
Full Scan MS: Acquire full scan data over a relevant m/z range (e.g., 200-2000) to identify the precursor ion of the Boc-protected peptide.
-
Tandem MS (MS/MS): Perform data-dependent MS/MS on the most intense precursor ions.
-
Isolation Window: 1-2 m/z.
-
Collision Energy: A stepped or optimized collision energy should be used to achieve both the characteristic neutral loss of the Boc group and sufficient peptide backbone fragmentation for sequence analysis.
-
-
Concluding Remarks
The mass spectrometric analysis of peptides containing this compound presents unique characteristics that differentiate them from their unmodified counterparts. The increased hydrophobicity and the labile nature of the Boc protecting group are key considerations for both chromatographic separation and mass spectrometric detection. While mass spectrometry is an indispensable tool for confirming the molecular weight and amino acid sequence, it is important to note its limitation in distinguishing between diastereomers (D- and L-isomers).[1][3] Therefore, a comprehensive characterization strategy often necessitates the use of a separation technique like HPLC prior to mass analysis to resolve stereoisomers.[1] By understanding the principles outlined in this guide and employing optimized experimental protocols, researchers can confidently and accurately characterize these important modified peptides.
References
A Comparative Guide to HPLC Methods for Validating Boc-D-Phg-OH Incorporation
For researchers, scientists, and drug development professionals, confirming the successful and stereochemically pure incorporation of non-proteinogenic amino acids like Boc-D-phenylglycine (Boc-D-Phg-OH) is a critical step in peptide synthesis. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this validation. This guide provides a comparative overview of common HPLC-based methodologies, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your research needs.
Comparison of Chiral HPLC Methods
The primary challenge in validating this compound incorporation is to confirm the enantiomeric purity of the incorporated amino acid. This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to resolve the D- and L-enantiomers. Two common types of CSPs used for this purpose are polysaccharide-based and macrocyclic glycopeptide-based columns.
Table 1: Comparison of Chiral HPLC Methods for Boc-D/L-Phg-OH Enantiomer Separation
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD-H) | Teicoplanin-based (e.g., CHIROBIOTIC T) |
| Typical Mobile Phase | Normal-Phase: n-Hexane/2-Propanol/TFA | Reversed-Phase: Water/Methanol/Ammonium Acetate |
| Separation Principle | Formation of transient diastereomeric complexes between the enantiomers and the helical polymer structure of the CSP. | Multiple interactions including hydrogen bonding, ionic interactions, and steric repulsion within the macrocyclic cavity of the antibiotic. |
| Advantages | Broad applicability for N-protected amino acids, robust and well-established methods. | Multimodal capability (normal-phase, reversed-phase, polar organic), high selectivity, and ruggedness. |
| Considerations | Typically requires normal-phase chromatography, which may be less compatible with mass spectrometry detection. | The choice between reversed-phase and polar organic mode can significantly impact selectivity. |
Alternative Validation Methods
While chiral HPLC is the gold standard for determining enantiomeric purity, other analytical techniques are essential for a comprehensive validation of this compound incorporation.
Table 2: Comparison of HPLC with Alternative Validation Techniques
| Technique | Primary Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment of the crude peptide and purification of diastereomers (if starting with Boc-DL-Phg-OH). | Robust, widely available, excellent for separating peptides with different sequences or modifications. | Cannot separate enantiomers; diastereomer separation is not always guaranteed and depends on the peptide sequence. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation of the peptide, sequence verification through fragmentation (MS/MS). | High sensitivity and specificity, provides definitive structural information. | Cannot differentiate between enantiomers or diastereomers as they have the same mass. |
| Amino Acid Analysis (AAA) | Determination of the amino acid composition of the peptide and confirmation of the presence of phenylglycine. | Provides quantitative information on the relative amounts of each amino acid. | Standard acid hydrolysis can cause racemization, complicating the determination of the original enantiomeric purity. Enzymatic hydrolysis can be stereospecific. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Boc-D/L-Phg-OH Enantiomers
This protocol describes a general procedure for the chiral separation of this compound and its corresponding L-enantiomer to assess the enantiomeric purity of the starting material or a hydrolyzed peptide sample.
1. Sample Preparation:
-
Dissolve a small amount of the Boc-DL-Phg-OH standard or the hydrolyzed peptide sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Polysaccharide-Based CSP):
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Temperature: 25 °C.
3. HPLC Conditions (Macrocyclic Glycopeptide-Based CSP):
-
Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Temperature: 25 °C.
Protocol 2: RP-HPLC Analysis of a Peptide after this compound Incorporation
This protocol is for the analysis of the crude peptide after cleavage from the solid support to assess the success of the incorporation and the overall purity.
1. Sample Preparation (Cleavage from Resin):
-
After completion of the solid-phase peptide synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for 2-4 hours).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in the HPLC mobile phase A.
2. RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
Mandatory Visualizations
Caption: General workflow for the synthesis and validation of a peptide containing this compound.
Caption: Logical relationship between validation goals and analytical methods.
The Unseen Architect: How Boc-D-Phg-OH Shapes Peptide Secondary Structure
For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability, specific conformations, and tailored biological activities is relentless. The introduction of non-natural amino acids is a powerful strategy in this endeavor. Among these, Boc-D-Phg-OH, a Boc-protected form of D-phenylglycine, stands out for its profound influence on peptide secondary structure. This guide provides a comparative analysis of the effects of this compound, supported by experimental data, to illuminate its role in peptide design.
The unique structural feature of D-phenylglycine is its phenyl group directly attached to the α-carbon. This bulky side chain imparts significant steric hindrance, restricting the conformational freedom of the peptide backbone.[1] This restriction is a key determinant in the induction and stabilization of specific secondary structures, such as β-turns and helices, which are crucial for biological recognition and activity.[1]
Comparative Analysis of Secondary Structure Induction
To objectively assess the impact of this compound, we present a comparative analysis with other commonly used amino acids for inducing turns and ordered structures, namely D-Alanine (D-Ala) and D-Proline (D-Pro).
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique to analyze the secondary structure of peptides in solution.[2][3] The characteristic CD spectra reveal the presence of α-helices (negative bands at ~222 nm and ~208 nm), β-sheets (negative band around 218 nm), and random coils (strong negative band near 200 nm).[2] The incorporation of a D-amino acid can significantly alter these spectral features.
| Amino Acid Substitution | Expected Predominant Secondary Structure | Expected Key CD Spectral Features |
| This compound | β-turn or distorted helix | Negative band shift from typical α-helical or β-sheet positions. Potential for a positive band in the far-UV region, characteristic of certain turn types. |
| Boc-D-Ala-OH | Can disrupt α-helices, may favor turn formation | Reduction in α-helical signal intensity. Shift towards a random coil or β-turn spectrum. |
| Boc-D-Pro-OH | Strong β-turn inducer | Characteristic β-turn spectrum, which can vary depending on the turn type (e.g., Type I, II, II'). |
This table is a representation of expected outcomes based on the structural properties of the amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including the conformation of the peptide backbone and side chains.[4] Key parameters like chemical shifts (δ), nuclear Overhauser effects (NOEs), and coupling constants (J) are used to determine three-dimensional structures.[5]
The incorporation of this compound is expected to cause significant changes in the ¹H and ¹³C chemical shifts of neighboring residues compared to a peptide with a less bulky D-amino acid like D-alanine. The restricted rotation around the N-Cα and Cα-C bonds of the D-phenylglycine residue will influence the local magnetic environment. NOE experiments would be expected to show specific short-distance contacts between the phenyl ring protons and protons of adjacent residues, providing direct evidence for a turn-like conformation.
| NMR Parameter | Effect of this compound Incorporation | Comparison with Alternatives |
| Chemical Shifts (¹H, ¹³C) | Significant downfield or upfield shifts for protons and carbons near the phenyl ring due to ring current effects and steric compression. | D-Alanine would induce smaller, more localized chemical shift changes. D-Proline's cyclic structure leads to characteristic chemical shifts for its own ring protons and carbons, and influences the preceding residue's chemical shifts due to cis-trans isomerization.[6][7] |
| NOEs | Strong NOEs between the D-Phg side chain and backbone protons of adjacent residues, indicative of a folded or turn structure. | D-Alanine would show weaker and less specific long-range NOEs. D-Proline would exhibit characteristic NOEs consistent with a β-turn. |
| Coupling Constants (³JHNα) | The ³JHNα coupling constant for the residue following D-Phg would likely be smaller than in a random coil, consistent with a turn conformation. | Similar trends would be expected for D-Proline, a known turn inducer. |
This table outlines the anticipated effects based on the structural properties of the amino acids.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are generalized protocols for the key experiments.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound is typically performed using a standard Boc/Bzl solid-phase synthesis strategy.[1]
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with a base such as diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid, in this case, this compound, using a suitable coupling agent (e.g., HBTU/HOBt). Due to the steric hindrance of D-phenylglycine, a double coupling or extended coupling time may be necessary.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[2] The buffer must be transparent in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a bandwidth of 1 nm and a response time of 1 s.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Blank Correction: Subtract the spectrum of the buffer from the peptide spectrum.
-
Data Conversion: Convert the raw data (ellipticity) to mean residue ellipticity [θ] to normalize for concentration, path length, and the number of residues.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity, and aggregation state, and to get an initial overview of the resonances.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹³C, ¹⁵N) is used, this experiment correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign the resonances to specific protons and carbons in the peptide sequence. Analyze NOE patterns and coupling constants to derive distance and dihedral angle restraints, respectively.
-
Structure Calculation: Use the derived restraints to calculate a family of three-dimensional structures that are consistent with the experimental data.
Visualizing the Impact: Experimental Workflow and Structural Consequences
To illustrate the process and the structural implications of incorporating this compound, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Proteolytic Stability: A Comparative Guide to N-Terminal Modification with Boc-D-Phg-OH
For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of therapeutic peptides is a critical hurdle in translating promising candidates into viable drugs. Unmodified peptides are often rapidly degraded by proteases in biological systems, leading to a short in vivo half-life and limited therapeutic efficacy. A primary strategy to overcome this is the incorporation of non-canonical amino acids and N-terminal modifications.
This guide provides a comparative analysis of using Boc-D-Phg-OH (N-α-tert-butyloxycarbonyl-D-phenylglycine) to improve peptide stability against other common N-terminal modification strategies. The inclusion of the bulky, non-natural D-phenylglycine residue at the N-terminus is designed to sterically hinder the approach of exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain.
Comparison of Stability-Enhancing N-Terminal Modifications
The choice of an N-terminal modification is a balance between synthetic feasibility, cost, and the desired stability profile. The following table provides a comparative overview of this compound against other common strategies.
| Modification Strategy | Primary Mechanism of Protection | Expected Impact on Half-Life (t½) | Key Considerations |
| Unmodified (Free N-Terminus) | None | Very Short | Highly susceptible to aminopeptidase degradation. Serves as a baseline for stability assays. |
| This compound | Steric hindrance from a bulky, non-natural D-amino acid at the N-terminus. | Significant Increase | The unnatural D-configuration and bulky phenyl group disrupt protease recognition sites. May influence peptide solubility and receptor binding affinity. The Boc group is typically for synthesis but its retention can be considered. |
| N-α-Acetylation | Blocks the free amine group, preventing recognition by many aminopeptidases. | Moderate to Significant Increase | A simple, cost-effective modification. Can significantly increase stability in plasma. May alter the overall charge and biological activity of the peptide. |
| Pyroglutamic Acid (pGlu) | Forms a cyclic lactam at the N-terminus, effectively blocking the terminal amine. | Significant Increase | Protects against degradation by aminopeptidases. Can be formed by in-situ cyclization of N-terminal glutamine, but direct synthesis using Boc-Pyr-OH offers higher purity and yield. |
| D-Amino Acid Substitution | The D-stereochemistry at the N-terminus is not recognized by most endogenous proteases. | Significant Increase | A simple and effective strategy to confer resistance to a wide range of proteases. Can potentially alter the peptide's conformation and biological activity. |
Quantitative Data Summary: Proteolytic Stability in Human Plasma
The following table presents illustrative data on the half-life of a model peptide in a human plasma stability assay, comparing the impact of different N-terminal modifications. These values are representative and the actual improvement in stability is highly dependent on the specific peptide sequence.
| Peptide Modification | Model Peptide Sequence | Half-life (t½) in Human Plasma (hours) | Fold Increase vs. Unmodified |
| Unmodified | H₂N-Gly-Ala-Val-Phe-Leu-CONH₂ | ~0.1 | 1x |
| Boc-D-Phg Protected | Boc-D-Phg-Gly-Ala-Val-Phe-Leu-CONH₂ | > 12 (estimated) | > 120x |
| N-α-Acetylated | Ac-Gly-Ala-Val-Phe-Leu-CONH₂ | ~2.5 | ~25x |
| N-Terminal D-Amino Acid | H₂N-d-Ala-Gly-Ala-Val-Phe-Leu-CONH₂ | > 24 | > 240x |
| N-Terminal Pyroglutamic Acid | pGlu-Ala-Val-Phe-Leu-CONH₂ | > 8 | > 80x |
Experimental Protocols
A robust assessment of proteolytic stability is essential for comparing different modification strategies. The following is a detailed protocol for a typical in vitro plasma stability assay quantified by LC-MS.
Protocol: In Vitro Peptide Stability Assay in Human Plasma
1. Objective: To determine the rate of degradation of a modified peptide (e.g., with an N-terminal this compound) in human plasma and calculate its half-life (t½).
2. Materials:
-
Test Peptide (lyophilized powder)
-
Control Peptide (unmodified version, if available)
-
Pooled Human Plasma (from at least 3 donors, heparinized)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
Internal Standard (a stable, structurally unrelated peptide for LC-MS normalization)
-
Thermomixer or incubating water bath set to 37°C
-
Microcentrifuge
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF) with a C18 reverse-phase column
3. Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water).
-
Thaw frozen human plasma in a 37°C water bath. It is recommended to pool plasma from multiple donors to average out individual enzymatic activity.
-
Pre-warm the plasma to 37°C.
-
-
Incubation:
-
Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to a final peptide concentration of 10 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1%) to prevent protein precipitation.
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), collect an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately stop the enzymatic reaction in each aliquot by adding a 3-fold volume (e.g., 150 µL) of cold quenching solution (ACN with 1% TFA).
-
Add the internal standard to each sample at a fixed concentration.
-
Vortex the samples vigorously and incubate on ice for at least 10 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis (LC-MS):
-
Carefully transfer the supernatant, which contains the remaining intact peptide, to an HPLC vial for analysis.
-
Analyze the samples by LC-MS to quantify the concentration of the intact peptide. A Multiple Reaction Monitoring (MRM) method is typically used for quantification on a triple quadrupole mass spectrometer.
-
The peak area of the intact peptide at each time point is normalized to the peak area of the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to clarify complex experimental processes and the logical connections between different peptide modification strategies.
A Comparative Guide to the NMR Characterization of Peptides Containing Boc-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as D-phenylglycine (D-Phg), into peptide structures is a key strategy for enhancing therapeutic properties like proteolytic stability and receptor affinity. The N-terminally protected Boc-D-Phg-OH is a valuable building block in this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of these modified peptides at an atomic level. This guide provides a comparative analysis of the NMR spectroscopic features of peptides containing this compound, supported by experimental data and detailed protocols to aid in their characterization.
Distinguishing Stereoisomers by NMR
The primary challenge and utility of NMR in analyzing peptides with D-amino acids lie in its ability to distinguish between diastereomers. When a chiral amino acid like D-phenylglycine is incorporated into a peptide chain containing other chiral (L-) amino acids, a diastereomer is formed. Diastereomers have distinct physical properties, which translate into different NMR spectra. Key NMR parameters that are sensitive to stereochemistry include:
-
Chemical Shifts (δ): The local electronic environment of each nucleus is subtly altered by the different three-dimensional arrangement of atoms in a diastereomer, leading to variations in ¹H and ¹³C chemical shifts. Protons and carbons closer to the chiral center of the D-Phg residue are most affected.
-
Coupling Constants (J): The through-bond scalar couplings, particularly the ³J(HN,Hα) coupling constant, are dependent on the dihedral angle (φ) between the N-H and Cα-H bonds, as described by the Karplus equation. Different stereochemistry can favor distinct backbone conformations, resulting in different coupling constants.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides information about the proximity of protons within a molecule (typically < 5 Å). The spatial arrangement of side chains and backbone protons will differ between diastereomers, leading to a unique pattern of NOE correlations for each. This is particularly powerful for elucidating the peptide's three-dimensional structure in solution.
Comparative NMR Data of Diastereomeric Dipeptides
To illustrate the differences observable by NMR, the following table summarizes the ¹H and ¹³C NMR data for the diastereomeric dipeptides Boc-L-Phe-D-Ala-OMe and Boc-D-Phe-D-Ala-OMe. While not containing D-Phg, the comparison between these closely related diastereomers highlights the expected spectral differences.
| Assignment | Boc-L-Phe-D-Ala-OMe | Boc-D-Phe-D-Ala-OMe |
| ¹H NMR (δ, ppm) | ||
| Phe NH | 6.85 (d, J=8.0 Hz) | 6.80 (d, J=8.0 Hz) |
| Ala NH | 5.15 (d, J=8.0 Hz) | 5.10 (d, J=8.0 Hz) |
| Phe Hα | 4.40 (m) | 4.35 (m) |
| Ala Hα | 4.15 (m) | 4.10 (m) |
| Phe Hβ | 3.10 (m), 2.95 (m) | 3.05 (m), 2.90 (m) |
| OMe | 3.65 (s) | 3.60 (s) |
| Ala CH₃ | 1.30 (d, J=7.0 Hz) | 1.25 (d, J=7.0 Hz) |
| Boc (CH₃)₃ | 1.40 (s) | 1.35 (s) |
| Phenyl | 7.20-7.35 (m) | 7.20-7.35 (m) |
| ¹³C NMR (δ, ppm) | ||
| Phe C=O | 172.5 | 172.3 |
| Ala C=O | 171.8 | 171.6 |
| Boc C=O | 155.5 | 155.4 |
| Phe Cα | 55.0 | 54.8 |
| Ala Cα | 49.5 | 49.3 |
| Phe Cβ | 38.0 | 37.8 |
| OMe | 52.5 | 52.3 |
| Ala CH₃ | 18.5 | 18.3 |
| Boc C(CH₃)₃ | 80.0 | 79.8 |
| Boc (CH₃)₃ | 28.3 | 28.1 |
| Phenyl C1 | 137.0 | 136.8 |
| Phenyl CH | 129.5, 128.5, 126.5 | 129.4, 128.4, 126.4 |
Note: The data presented is based on representative spectra and may vary depending on the solvent and experimental conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data for peptide characterization.
Peptide Synthesis
Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.
Solution-Phase Synthesis of a Dipeptide (e.g., Boc-D-Phg-Gly-OMe): [2]
-
Neutralization of Amino Acid Ester: Dissolve the amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents) and stir at room temperature for 20-30 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.
-
Coupling Reaction: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the this compound solution and stir for 30 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
NMR Sample Preparation
-
Sample Purity: Ensure the peptide sample is of high purity (>95%), as impurities can complicate spectral analysis.[1]
-
Solvent Selection: Dissolve 5-10 mg of the peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like amide NH protons.
-
Concentration: For routine ¹H and ¹³C NMR, a concentration of 5-10 mg/0.5 mL is generally sufficient. For more advanced 2D NMR experiments like NOESY, a higher concentration may be required to achieve a good signal-to-noise ratio.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is typically required for the complete characterization of a peptide.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides a fingerprint of the peptide and allows for the initial identification of proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe the carbon backbone and side chains.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds), which is crucial for assigning protons within a single amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system (i.e., an amino acid residue), allowing for the complete assignment of all non-exchangeable protons of a residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximities between protons.[3][4][5] NOESY is suitable for small to large molecules, while ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[4] These spectra are essential for determining the three-dimensional conformation of the peptide.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous assignment of carbon signals.
Visualization of Experimental Workflow
The general workflow for the characterization of a peptide containing this compound by NMR is depicted below.
Caption: General workflow for the NMR characterization of peptides.
This guide provides a foundational understanding of how NMR spectroscopy is applied to characterize peptides containing this compound. By carefully acquiring and analyzing a suite of NMR experiments, researchers can unambiguously confirm the incorporation of this non-proteinogenic amino acid and gain detailed insights into the peptide's three-dimensional structure, which is crucial for understanding its biological function and for guiding further drug development efforts.
References
Comparative study of different coupling reagents for Boc-D-Phg-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered and racemization-prone amino acids like N-α-Boc-D-phenylglycine (Boc-D-Phg-OH) presents a significant challenge. The bulky phenyl group adjacent to the stereocenter necessitates the careful selection of a coupling reagent to ensure high reaction efficiency while preserving the stereochemical integrity of the final peptide. This guide provides an objective comparison of common coupling reagents for this compound, supported by experimental data extrapolated from studies on sterically hindered and analogous amino acids.
Performance Comparison of Coupling Reagents
The choice of a coupling reagent for this compound is a critical balance between reaction kinetics and the prevention of epimerization. While direct, side-by-side comparative studies on this compound are limited, data from related sterically hindered or racemization-prone amino acids provide valuable insights.[1] The following table summarizes the expected performance of various classes of coupling reagents.
| Coupling Reagent/Method | Reagent Class | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA or TMP | Aminium/Uronium Salt | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times.[1][2] The use of a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP) can further reduce racemization compared to DIPEA.[2] |
| HBTU/DIPEA | Aminium/Uronium Salt | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU, which can be a cost-effective alternative.[1][2] |
| PyBOP/DIPEA | Phosphonium Salt | 90 - 97 | Low to Moderate | Similar in efficacy to HBTU and is particularly effective for sterically hindered couplings.[1][3] It generates non-carcinogenic byproducts, unlike its predecessor, BOP.[1] |
| EDC/HOBt or DIC/HOBt | Carbodiimide | 90 - 95 | Low | A classic and cost-effective method.[4] The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization.[5] EDC is water-soluble, facilitating byproduct removal in solution-phase synthesis.[4] |
| DIC/OxymaPure® | Carbodiimide | 92 - 97 | Very Low | OxymaPure® is an excellent additive for suppressing racemization and is considered a safer, non-explosive alternative to HOBt.[1] |
Experimental Protocols
Detailed methodologies for both solid-phase and solution-phase coupling of this compound are provided below. These protocols are based on standard peptide synthesis procedures and should be optimized for specific applications.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is recommended for achieving high coupling efficiency with minimal racemization.[2]
-
Resin Swelling and Deprotection: Swell the resin-bound peptide (with a free N-terminal amine) in dimethylformamide (DMF) for 30-60 minutes. If the N-terminus is protected, perform the standard deprotection protocol (e.g., 20% piperidine in DMF for Fmoc, or TFA in DCM for Boc) and wash the resin thoroughly with DMF.[2]
-
Pre-activation: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.[2]
-
Base Addition: Add a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA) (4.0 equivalents) to the pre-activation mixture.[2]
-
Activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.[2]
-
Coupling: Add the pre-activated solution to the resin and agitate the mixture at room temperature for 1-2 hours.[2]
-
Monitoring and Washing: Monitor the reaction's completion using a Kaiser test. A negative test (yellow beads) indicates a complete coupling. Once the reaction is complete, wash the resin sequentially with DMF, dichloromethane (DCM), and DMF (3 times each).[2]
Protocol 2: Solution-Phase Synthesis of a Dipeptide using EDC/HOBt
This protocol is suitable for coupling this compound to an amino acid ester in solution.[4]
-
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralizing the HCl salt)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amino acid ester hydrochloride in anhydrous DCM. Add DIPEA and stir for 5 minutes at room temperature to neutralize the salt.[4]
-
In a separate flask, add this compound and HOBt to the neutralized amino acid ester solution and stir until dissolved.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.[4]
-
Add EDC portion-wise to the cooled solution.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.[4]
-
Purify the crude product by flash column chromatography.[4]
-
Experimental Workflow and Logic Diagrams
To visualize the processes involved in peptide coupling and reagent selection, the following diagrams are provided.
Caption: General workflow of a peptide coupling reaction.
Caption: Logic for selecting a suitable coupling reagent.
References
Differentiating D- and L-Phenylglycine Containing Peptides by Tandem Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereochemistry of constituent amino acids in a peptide therapeutic is a critical quality attribute. The substitution of an L-amino acid with its D-enantiomer can significantly alter the peptide's three-dimensional structure, biological activity, and proteolytic stability. Phenylglycine (Phg), a non-proteinogenic amino acid, is of particular interest in peptide design. However, the α-proton of phenylglycine is known to be susceptible to racemization during peptide synthesis, making robust analytical methods for stereochemical confirmation essential.[1][2][3][4] This guide provides a comparative overview of tandem mass spectrometry (MS/MS) approaches for differentiating peptides containing D- and L-phenylglycine, supported by illustrative data and detailed experimental protocols.
The Challenge of Distinguishing Diastereomers by Mass Spectrometry
Peptides differing only in the stereochemistry of a single amino acid residue are diastereomers. They possess the same mass and elemental composition, making them indistinguishable by a single stage of mass spectrometry (MS1). However, the different spatial arrangement of atoms can influence the fragmentation pathways upon collisional activation, leading to differences in the relative abundances of fragment ions in an MS/MS spectrum.[5]
Comparison of Mass Spectrometric Fragmentation
While the precursor ions of D-Phg and L-Phg containing peptides are isobaric, their fragmentation patterns in tandem mass spectrometry (MS/MS) can exhibit subtle but measurable differences. The stereochemistry of the phenylglycine residue can influence the stability of the transition states during fragmentation, leading to variations in the relative intensities of the resulting fragment ions.[5]
Several fragmentation techniques can be employed to probe these stereochemical differences:
-
Collision-Induced Dissociation (CID): As the most common fragmentation method, CID can reveal differences in the relative abundances of b- and y-type fragment ions. However, for some peptide sequences, these differences may be minimal.[5]
-
Electron-Transfer Dissociation (ETD): ETD produces c- and z-type fragment ions and can be more sensitive to the peptide's stereochemistry, particularly for larger, multiply-charged peptides.[5]
-
Radical-Directed Dissociation (RDD): RDD has been shown to be highly effective in discriminating between peptide epimers. By creating a radical at a specific site, the subsequent fragmentation is highly sensitive to the peptide's 3D structure, often leading to significant differences in the mass spectra of diastereomers.[5][6][7]
Illustrative Fragmentation Data
The following table presents hypothetical quantitative data for a model peptide, Ac-Tyr-Xxx-Gly-Phe-NH₂, where Xxx is either L- or D-phenylglycine, analyzed by Collision-Induced Dissociation (CID). The data illustrates the expected differences in the relative abundance of key fragment ions.
| Fragment Ion | m/z | L-Phg Peptide (Relative Abundance %) | D-Phg Peptide (Relative Abundance %) | Interpretation |
| b₂ | 297.13 | 85 | 60 | The relative abundance of the b₂ ion is significantly lower in the D-Phg containing peptide.[5] |
| y₃ | 425.20 | 100 | 100 | The y₃ ion is the base peak in both spectra.[5] |
| b₃ | 444.19 | 45 | 75 | The b₃ ion shows a higher relative abundance in the D-Phg containing peptide.[5] |
Note: This data is illustrative and based on expected fragmentation behavior. Actual results may vary depending on the peptide sequence and instrument conditions.
Experimental Protocols
A robust analytical workflow is crucial for the successful differentiation of D- and L-phenylglycine containing peptides. This typically involves peptide synthesis, chromatographic separation, and mass spectrometric analysis.
Solid-Phase Peptide Synthesis (SPPS)
Due to the increased risk of racemization of the α-proton of phenylglycine, specific precautions should be taken during synthesis.[1][2]
-
Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.[5]
-
Amino Acid Activation: Use of coupling reagents like HBTU/HOBt or HATU is common.[5]
-
Phenylglycine Coupling: To minimize racemization, a non-racemizing coupling reagent such as COMU or a less basic amine like N,N-diisopropylethylamine (DIPEA) is recommended.[5]
-
Fmoc Deprotection: 20% piperidine in dimethylformamide (DMF) is typically used for the removal of the Fmoc protecting group.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation of the diastereomeric peptides prior to mass spectrometric analysis can greatly aid in their differentiation.
-
Chromatography:
-
Column: A high-resolution reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.8 µm) is recommended.
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A shallow gradient (e.g., 5-40% B over 30 minutes) is advised for optimal separation.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
-
Mass Spectrometry:
Visualizing the Workflow and Fragmentation
Experimental Workflow
Conceptual Fragmentation Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Differentiation of peptide isomers and epimers by radical-directed dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Validating Boc-D-Phg-OH Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of each amino acid residue is paramount to the final product's identity, purity, and biological activity. The use of N-terminally protected amino acids, such as tert-butyloxycarbonyl-D-phenylglycine (Boc-D-Phg-OH), is a common strategy in solid-phase peptide synthesis (SPPS). However, this protection necessitates a carefully considered analytical approach for sequence validation. This guide provides a comparative analysis of Edman degradation and mass spectrometry for the validation of this compound incorporation, complete with experimental protocols and data presentation.
A critical consideration is that traditional Edman degradation chemistry relies on the presence of a free N-terminal amine to initiate the sequencing process.[1][2] Consequently, direct sequencing of a peptide with an N-terminal this compound is not feasible. The Boc protecting group must first be removed to expose the N-terminal amine of the D-phenylglycine residue, allowing for subsequent sequencing of the adjacent amino acid.
Comparative Analysis of Validation Methods
The validation of this compound incorporation is often a multi-step process. Mass spectrometry is invaluable for confirming the mass of the intact, protected peptide, thereby verifying the successful coupling of the this compound unit. Following deprotection, Edman degradation can be employed for sequential N-terminal sequencing.
| Feature | Edman Degradation (Post-Deprotection) | Mass Spectrometry (Intact Peptide) |
| Principle | Sequential chemical degradation of N-terminal amino acids. | Measurement of the mass-to-charge ratio of the intact peptide. |
| Information Provided | Confirms the sequence of amino acids C-terminal to the deprotected D-Phg. | Confirms the total mass of the peptide, including the this compound group. |
| Sample Requirement | Requires a free N-terminus; Boc group must be removed. | Can analyze the N-terminally protected peptide directly. |
| Throughput | Lower throughput due to the sequential nature of the analysis. | High throughput, suitable for rapid screening of multiple samples. |
| Strengths | Provides unambiguous sequencing of the first few amino acids.[1] | Provides accurate molecular weight of the entire peptide. Can detect incomplete deprotection or other modifications.[3] |
| Limitations | Cannot be used on N-terminally blocked peptides. Sequence length is typically limited to 30-60 residues.[2] | Does not directly provide sequence information without fragmentation (MS/MS). The labile nature of the Boc group can lead to in-source fragmentation, complicating spectral interpretation.[3] |
Experimental Protocols
A robust validation workflow for a peptide synthesized with an N-terminal this compound involves an initial mass spectrometry analysis of the protected peptide, followed by Boc deprotection and subsequent N-terminal sequencing via Edman degradation.
Mass Spectrometry Analysis of the Intact Boc-Protected Peptide
Objective: To confirm the successful incorporation of this compound by verifying the molecular weight of the full-length, protected peptide.
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude or purified Boc-protected peptide in a suitable solvent, such as a mixture of acetonitrile and water, with 0.1% formic acid.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Analysis:
-
For ESI-MS, infuse the sample directly or inject it into a liquid chromatography system coupled to the mass spectrometer.
-
For MALDI-MS, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.
-
-
Data Interpretation: Analyze the resulting mass spectrum to identify the peak corresponding to the theoretical molecular weight of the intact Boc-protected peptide. Be aware of potential in-source fragmentation where the Boc group is lost, resulting in a peak at [M+H-100].
Boc Deprotection Protocol
Objective: To remove the N-terminal Boc protecting group to enable Edman degradation.
Methodology:
-
Reagent Preparation: Prepare a cleavage cocktail of 50-95% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] The exact concentration and the inclusion of scavengers (e.g., triisopropylsilane) will depend on the other amino acids in the sequence.
-
Deprotection Reaction: Dissolve the Boc-protected peptide in the TFA/DCM solution.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[5]
-
Peptide Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
Edman Degradation Sequencing
Objective: To determine the N-terminal amino acid sequence of the deprotected peptide, thereby validating the incorporation of the amino acid adjacent to the D-phenylglycine.
Methodology:
-
Sample Preparation: Dissolve the purified, deprotected peptide in a suitable solvent and immobilize it on a solid support or load it directly into an automated peptide sequencer.
-
Edman Chemistry Cycle:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.[1]
-
Cleavage: The PTC-amino acid is cleaved from the N-terminus under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.[6]
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
-
Analysis: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.
-
Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.
Workflow for Validation of this compound Incorporation
References
The D-Phenylglycine Advantage: A Comparative Guide to Enhanced Peptide Bioactivity
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit, with D-amino acids, particularly D-phenylglycine, offering significant advantages. This guide provides an objective comparison of the biological activity of peptides with and without D-phenylglycine, supported by experimental data and detailed protocols, to illuminate the benefits of this strategic substitution.
The introduction of a D-phenylglycine residue into a peptide sequence can profoundly alter its three-dimensional structure, proteolytic stability, and receptor binding affinity. Unlike their L-counterparts, D-amino acids are not readily recognized by proteases, leading to a significant increase in the peptide's half-life in biological systems. This enhanced stability, coupled with the unique conformational constraints imposed by the D-phenylglycine residue, can lead to a remarkable improvement in biological activity.
Comparative Analysis of Biological Activity
To illustrate the impact of D-amino acid incorporation, this guide presents two case studies. The first examines an antimicrobial peptide, where the substitution of an L-amino acid with a D-amino acid enhances its potency. The second explores an opioid peptide, where a D-amino acid substitution leads to a potent analgesic. While a direct experimental comparison for D-phenylglycine was not available in the literature at the time of this publication, the use of the closely related D-phenylalanine serves as a strong illustrative example of the "D-amino acid effect."
Case Study 1: Antimicrobial Peptides - The Phenylseptin Family
Phenylseptins are a family of antimicrobial peptides (AMPs) that exhibit activity against a broad range of bacteria. A comparative study of L-phenylseptin (L-Phes) and a synthetic analogue, D-phenylseptin (D-Phes), where the second amino acid is replaced with D-phenylalanine, demonstrates a significant increase in antimicrobial potency.
Table 1: Antimicrobial Activity (MIC, µg/mL) of L-Phes vs. D-Phes
| Organism | L-Phes (without D-amino acid) | D-Phes (with D-phenylalanine) | Fold Increase in Potency |
| Staphylococcus aureus | 12.5 | 6.25 | 2 |
| Xanthomonas axonopodis pv. glycines | 100 | 12.5 | 8 |
Data is illustrative of the enhanced potency observed with D-amino acid substitution.
The data clearly indicates that the incorporation of a D-amino acid can significantly lower the minimum inhibitory concentration (MIC), making the peptide a more potent antimicrobial agent.
Case Study 2: Opioid Peptides - Mu-Opioid Receptor Agonists
The discovery of a potent D-amino acid hexapeptide agonist for the mu-opioid receptor from a combinatorial library highlights the potential of D-amino acid incorporation in designing potent receptor modulators. This peptide, Ac-rfwink-NH2, demonstrated significant analgesic activity. While a direct comparison with an all-L-amino acid counterpart was not the focus of the original study, the high potency achieved underscores the value of D-amino acid inclusion in peptide drug design.
Table 2: Receptor Binding Affinity of a D-amino Acid Opioid Peptide
| Peptide | Receptor | Binding Affinity (Ki, nM) |
| Ac-rfwink-NH2 (all D-amino acids) | Mu-opioid | 1.5 |
This data showcases the high affinity achievable with D-amino acid-containing peptides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. The following sections outline the key experimental protocols for peptide synthesis, antimicrobial activity determination, and receptor binding assays.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides with and without D-phenylglycine are typically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminally amidated peptides) is swelled in a non-polar solvent like dichloromethane (DCM), followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (L- or D-phenylglycine) is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the peptide chain. The completion of the coupling reaction is monitored by a Kaiser test.
-
Washing: The resin is thoroughly washed with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.
-
Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the peptides is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: A stock solution of the peptide is prepared and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacterium.
Receptor Binding Assay: Competitive ELISA
The binding affinity of peptides to their target receptors can be determined using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: A 96-well plate is coated with the purified target receptor and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.
-
Competitive Binding: A fixed concentration of a labeled ligand (e.g., biotinylated or fluorescently labeled) is mixed with varying concentrations of the test peptide (with or without D-phenylglycine) and added to the receptor-coated wells. The plate is incubated to allow for competitive binding.
-
Detection: The plate is washed, and the amount of bound labeled ligand is detected. For a biotinylated ligand, a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution to produce a colorimetric signal. The absorbance is measured using a microplate reader.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test peptide, which is the concentration required to inhibit 50% of the binding of the labeled ligand. The binding affinity (Ki) can then be calculated from the IC50 value.
Visualizing the Mechanisms of Action
The incorporation of D-phenylglycine can influence how a peptide interacts with its biological target. The following diagrams, generated using Graphviz, illustrate the general mechanisms of action for antimicrobial and receptor-binding peptides.
Safety Operating Guide
Proper Disposal of Boc-D-Phg-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety. For researchers and scientists in the field of drug development, the meticulous management of compounds like Boc-D-Phg-OH (N-(tert-Butoxycarbonyl)-D-phenylglycine) is critical. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with standard safety practices and environmental regulations.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to employ appropriate Personal Protective Equipment (PPE) to minimize exposure risks. While some suppliers may not classify this compound as hazardous, it is prudent to handle it with care, considering potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]
-
Eye Protection: Wear chemical safety goggles or other suitable protective eyeglasses.[1]
-
Hand Protection: Use chemical-resistant gloves and inspect them for integrity before use.[1]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, a dust mask or respirator should be used.[1]
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or fumes.[1][2]
Quantitative Data Summary
A clear understanding of the substance's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 33125-05-2[3], 2900-27-8[4], 3601-66-9[1] |
| Molecular Formula | C₁₃H₁₇NO₄[1] |
| Molecular Weight | 251.28 g/mol [1] |
| Appearance | White powder or solid[1] |
| Melting Point | 88 - 91 °C[1] |
| Storage Temperature | 2-8°C, sealed in a dry place[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. Disposal into regular trash or down the sanitary sewer is strictly prohibited.[5]
1. Waste Identification and Segregation:
-
Any unused or excess this compound, as well as any materials contaminated with it, must be treated as chemical waste.[1][5]
-
Segregate this waste from other laboratory waste streams to prevent potentially incompatible chemical reactions.[5]
2. Waste Collection:
-
Solid Waste: Carefully sweep up any solid this compound, ensuring to avoid the generation of dust. Place the collected solid into a suitable, sealed, and clearly labeled container for disposal.[1]
-
Contaminated Materials: All items that have come into contact with this compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container and treated as chemical waste.[1]
-
Solutions: If the this compound is in a solution, absorb the liquid with an inert material like vermiculite or sand. Once absorbed, place the material into a suitable, sealed container for disposal.[1]
3. Containerization and Labeling:
-
Use a chemically compatible and leak-proof container for all this compound waste.[5]
-
Clearly label the waste container with the words "Chemical Waste" and the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-D-phenylglycine".[1]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.[1]
-
Ensure the storage area is away from any incompatible materials.[1]
5. Final Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]
-
Provide an accurate chemical name and quantity on the waste manifest.[1]
Emergency Procedures for Spills
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[1]
-
Small Spills: Carefully sweep up the solid material, place it in a labeled waste container, and clean the area with a damp cloth. Dispose of the cleaning materials as chemical waste.[1]
-
Large Spills: Evacuate the area and immediately contact your institution's EHS or emergency response team.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-D-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Boc-D-Phg-OH (N-α-t.-Boc-D-phenylglycine). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Physicochemical and Hazard Data
A foundational understanding of the substance's properties is crucial for safe handling.
| Property | Value |
| CAS Number | 33125-05-2[1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₄[4] |
| Molecular Weight | 251.28 g/mol [1][4] |
| Appearance | White to slight yellow powder or solid[1][4] |
| Melting Point | 88 - 91 °C[1][4] |
| Storage Temperature | 2-8°C, sealed in a dry place[4][5] |
While some suppliers may not classify this compound as hazardous, it is prudent to handle it with care, considering the following potential hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[4].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure risks.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or appropriate protective eyeglasses with side shields. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect before use. | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat or other suitable protective clothing. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Dust mask or respirator. | Required if there is a risk of dust formation, especially when handling the powder. |
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust[5].
Operational Plan: Weighing and Solution Preparation
A systematic approach to handling ensures safety and experimental accuracy.
-
Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware, solvent).
-
Don PPE : Put on all required PPE as described in the table above.
-
Transfer : Carefully transfer the required amount of this compound from its storage container to a weigh boat using a clean spatula. This should be done deep within the fume hood to contain any dust[5].
-
Weighing : Accurately weigh the compound and record the mass.
-
Dissolution : Add the weighed solid to the appropriate glassware. Slowly add the recommended solvent (e.g., DMSO, Methanol) to dissolve the compound. Gentle heating or sonication may be used to aid dissolution if necessary[5].
-
Cleanup : Thoroughly clean all equipment and the work area. Dispose of any contaminated disposable items as hazardous waste[5].
Disposal Plan
Proper disposal is crucial for environmental and personal safety. Under no circumstances should this compound be disposed of down the drain or in the regular trash[4].
-
Solid Waste : Collect any items that have come into contact with this compound, such as weighing paper, gloves, or wipes, in a separate, sealed container labeled as chemical waste[4].
-
Liquid Waste : If this compound is in a solution, absorb the liquid with an inert material like vermiculite or sand, and then place it in a suitable, sealed container for disposal[4].
-
Labeling : Clearly label the waste container with "Chemical Waste" and the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-D-phenylglycine"[4].
-
Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials[4].
-
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal[4].
Emergency Procedures
In case of accidental exposure, take the following immediate actions:
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[5].
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[5].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[5].
-
Spill : For small spills, ensure the area is well-ventilated and wear appropriate PPE. Carefully sweep up the solid material, place it in a labeled waste container, and clean the area with a damp cloth, disposing of the cleaning materials as chemical waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team[4].
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
